Methyl 2-bromo-4-hydroxybenzoate is a highly specialized regiochemical scaffold used in the synthesis of complex bioactive molecules. Unlike its more common isomer (methyl 3-bromo-4-hydroxybenzoate), which is easily accessible via direct bromination, the 2-bromo isomer requires specific synthetic orchestration to install the halogen ortho to the ester group while maintaining the para-hydroxyl functionality.
This compound serves as a critical "hinge" molecule in drug discovery, particularly in the development of RNase L recruiters and WDR5 inhibitors , where the bromine atom provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.
Physicochemical Data Table
Property
Specification
CAS Number
101085-03-4
IUPAC Name
Methyl 2-bromo-4-hydroxybenzoate
Molecular Formula
C₈H₇BrO₃
Molecular Weight
231.04 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
SMILES
COC(=O)C1=C(C=C(C=C1)O)Br
InChIKey
FDMYWFGQALCJRU-UHFFFAOYSA-N
Synthesis & Production Protocols
Expert Insight: Direct bromination of methyl 4-hydroxybenzoate yields the 3-bromo isomer due to the strong ortho/para directing power of the hydroxyl group. To achieve the 2-bromo substitution pattern, a diazotization-hydrolysis strategy starting from an aniline precursor is the industry standard for ensuring regiochemical purity.
Protocol: Diazotization-Hydrolysis Route
This workflow synthesizes Methyl 2-bromo-4-hydroxybenzoate from Methyl 4-amino-2-bromobenzoate .
Reagents Required:
Methyl 4-amino-2-bromobenzoate (Precursor)
Sulfuric Acid (H₂SO₄), 98% and dilute solutions[2]
Sodium Nitrite (NaNO₂)
Urea (for quenching excess nitrite)
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Methodology:
Solubilization & Acidification:
Charge a reaction vessel with Methyl 4-amino-2-bromobenzoate (1.0 eq).
Add dilute aqueous H₂SO₄ (approx. 2.5 M) to form a suspension.
Heat to 90°C for 30 minutes to ensure partial dissolution/salt formation, then cool rapidly to 0°C in an ice bath. The amine sulfate salt may precipitate as a fine solid.
Diazotization (The Sandmeyer Intermediate):
Prepare a solution of NaNO₂ (1.1 eq) in a minimal volume of water.
Add the NaNO₂ solution dropwise to the amine suspension at 0–5°C .
Critical Control Point: Maintain temperature below 5°C to prevent decomposition of the diazonium salt.
Stir for 30 minutes. The mixture should become a clear or slightly turbid solution of the diazonium salt.
Hydrolysis (Phenol Formation):
Prepare a separate vessel with dilute H₂SO₄ and heat to 90°C .
Slowly transfer the cold diazonium solution into the hot acid solution.
Observation: Nitrogen gas (N₂) will evolve vigorously.
Stir at 90°C for 60 minutes to ensure complete conversion of the diazonium species to the phenol.
Work-up & Purification:
Cool the mixture to room temperature.
Extract the aqueous layer three times with Ethyl Acetate .
Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes) to yield Methyl 2-bromo-4-hydroxybenzoate.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via diazonium hydrolysis prevents 3-bromo contamination.
Reactivity & Pharmaceutical Applications
The 2-bromo-4-hydroxy substitution pattern makes this molecule a versatile "bifunctional" building block.
Palladium-Catalyzed Cross-Coupling
The bromine at the C2 position is sterically hindered but highly reactive toward Pd(0) catalysts.
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl scaffolds , common in PTP1B inhibitors [1].
Sonogashira Coupling: Reacts with terminal alkynes. This is specifically used to attach linkers for PROTACs or RNase L recruiters , where the benzoate core binds to the target protein and the alkyne extends to the E3 ligase ligand [2].
Phenolic Alkylation
The C4-hydroxyl group is acidic (pKa ~8) and can be selectively alkylated without affecting the methyl ester.
Reagent: Alkyl halides (R-X) + K₂CO₃ in Acetone or DMF.
Application: Creation of ether linkages to improve lipophilicity or attach solubilizing groups (e.g., PEG chains).
Structural Logic in Drug Design
In WDR5 inhibitors , the 2-bromo group often serves as a steric block, forcing the benzoate ring into a specific torsion angle relative to the coupled biaryl system, locking the bioactive conformation [2].
Safety & Handling (MSDS Summary)
Signal Word: WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: All solid handling should occur in a fume hood to prevent inhalation of dust.
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the phenol.
References
PubChem. (n.d.).[3] Methyl 2-bromo-4-hydroxybenzoate (Compound).[1][4][3][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]
Technische Universität Dortmund. (2021). RNA Degradation using Small Molecule-Based Recruiters of RNase L. Eldorado Repository. Retrieved from [Link]
Google Patents. (2002). US Patent 2002/0035137 A1: PTP1B Inhibitors.
Methyl 2-bromo-4-hydroxybenzoate: Physical Properties & Characterization Guide
This guide details the physical properties, synthesis, and characterization of Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4).[1] [2] Executive Summary Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated ph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical properties, synthesis, and characterization of Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4).[1]
[2]
Executive Summary
Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated phenolic ester used primarily as an intermediate in the synthesis of complex pharmaceutical agents, including FTase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.
Critical Technical Distinction: Researchers frequently confuse this compound with its regioisomers.
Unlike the 3-bromo isomer, the 2-bromo variant cannot be synthesized via direct electrophilic aromatic substitution of the ester due to directing group effects. It requires a specific multi-step synthesis from nitro-aromatic precursors.
Note: Experimental data for this specific isomer is rare in standard catalogs compared to the 3-bromo analog. Values below are synthesized from specific research theses and isomeric comparisons.
Constant
Value
Source/Notes
Physical State
Solid (Crystalline powder)
Observed in synthesis [1].
Melting Point
173.8 °C (Reported)
Cited in specific peptide synthesis literature [1]. Note: Significantly higher than the 3-bromo isomer (106–110°C), suggesting distinct crystal packing.
Boiling Point
~320 °C (Predicted)
Decomposition likely before boiling at atm pressure.
Density
1.68 ± 0.1 g/cm³ (Predicted)
Based on halogenated benzoate trends.
pKa (Acidic)
8.1 ± 0.2 (Predicted)
The C2-Bromine (inductive withdrawing) slightly increases acidity vs. Methyl Paraben (pKa 8.47).
LogP (Lipophilicity)
2.45 (Computed)
Moderate lipophilicity; suitable for drug discovery scaffolds.
Solubility & Partitioning Profile
The compound exhibits a "paraben-like" solubility profile but with reduced water solubility due to the bromine atom.
Recrystallization: A mixture of Ethanol/Water or Ethyl Acetate/Hexanes is recommended. The compound dissolves in the hot organic phase and crystallizes upon cooling/antisolvent addition.
Synthesis & Experimental Protocols
Core Directive: Why Direct Bromination Fails
You cannot synthesize this compound by brominating methyl 4-hydroxybenzoate. The C4-hydroxyl group is the strongest activator and directs incoming electrophiles to the C3 position (ortho to OH), yielding the 3-bromo isomer.
Correct Synthetic Route:
To achieve the 2-bromo substitution, you must use a precursor where the position is established before the phenol is formed, or use steric blocking. The standard lab protocol involves a Sandmeyer-type transformation from the amino precursor.
Protocol: Diazotization of Methyl 4-amino-2-bromobenzoate
Dissolution: Dissolve methyl 4-amino-2-bromobenzoate (1.0 eq) in a mixture of water and concentrated H₂SO₄ (approx. 10:1 v/v) in a round-bottom flask.
Diazotization: Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition. Stir for 15–30 minutes.
Hydrolysis: Allow the reaction mixture to warm to room temperature (or heat gently to 40–50°C if conversion is slow). The diazonium salt hydrolyzes to the phenol, releasing N₂ gas.
Workup: Dilute with water and extract 3x with Ethyl Acetate.
Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallization.
Figure 1: Synthetic pathway via diazonium hydrolysis, bypassing the directing group limitations of direct bromination.
Spectral Characterization
Use these predicted signal patterns to validate your product structure.
¹H NMR (400 MHz, CDCl₃)
δ 7.85 ppm (d, J=8.5 Hz, 1H): H-6 proton. Deshielded by the adjacent ester carbonyl.
δ 7.15 ppm (d, J=2.4 Hz, 1H): H-3 proton. The bromine at C2 shields this slightly less than H-6, but it is ortho to the Br and meta to the ester.
δ 6.85 ppm (dd, J=8.5, 2.4 Hz, 1H): H-5 proton. Coupled to both H-6 and H-3.
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidative discoloration of the phenol group.
Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).
References
Synthesis and Characterization of FTase Inhibitors. Università degli Studi di Milano, PhD Thesis. (Describes synthesis of Methyl 2-bromo-4-hydroxybenzoate with MP 173.84°C).
RNA Degradation using Small Molecule-Based Recruiters. TU Dortmund University, Dissertation. (Details the diazotization protocol from the amino precursor).
PubChem Compound Summary: Methyl 2-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. (CAS and Structural Identifiers).[3][11][12] Link
Executive Summary & Chemical Identity[1] Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated aromatic ester used primarily as a regioselective scaffold in the synthesis of biaryl ethers, biphenyls, and complex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated aromatic ester used primarily as a regioselective scaffold in the synthesis of biaryl ethers, biphenyls, and complex heterocyclic pharmaceutical intermediates. Unlike its more common isomer (methyl 3-bromo-4-hydroxybenzoate), the placement of the bromine atom at the ortho position relative to the ester moiety (C2) rather than the hydroxyl group (C3) imparts unique steric and electronic properties, making it a critical building block for "ortho-effect" directed catalysis.
Chemical Identifiers
Property
Detail
Chemical Name
Methyl 2-bromo-4-hydroxybenzoate
CAS Number
101085-03-4
Molecular Formula
C₈H₇BrO₃
Molecular Weight
231.04 g/mol
SMILES
COC(=O)C1=C(C=C(C=C1)O)Br
Appearance
White to off-white crystalline solid
Melting Point
108–112 °C (Typical)
CRITICAL DISTINCTION: Do not confuse with Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) or Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2). The position of the bromine atom significantly alters reactivity profiles in cross-coupling reactions.
Structural Analysis & Electronic Properties
The molecule features a trisubstituted benzene ring with three distinct functional handles:
Methyl Ester (C1): Electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (SNAr) at the ortho or para positions, though the electron-rich hydroxyl group counteracts this.
Bromine (C2): Located ortho to the ester. This position creates steric strain that twists the ester group slightly out of planarity, potentially influencing the rate of hydrolysis and the selectivity of metal-catalyzed couplings.
Hydroxyl (C4): Strong electron-donating group (EDG). Its position para to the bromine and meta to the ester creates a "push-pull" electronic system.
Reactivity Hotspots
C2-Br Bond: Prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-ester group can act as a directing group in certain C-H activation protocols.
Ester Moiety: Susceptible to hydrolysis (to the acid) or reduction (to the benzyl alcohol).
Synthesis & Production Protocols
Direct bromination of methyl 4-hydroxybenzoate typically yields the 3-bromo isomer due to the strong ortho-directing effect of the hydroxyl group. Therefore, the synthesis of the 2-bromo isomer requires an indirect route, often starting from 2-bromo-4-methoxybenzoic acid or via specific functional group interconversions.
Dissolve 2-bromo-4-hydroxybenzoic acid (CAS 28547-28-6) in anhydrous MeOH (10 vol).
Add conc. H₂SO₄ (0.1 eq) dropwise.
Reflux until TLC indicates consumption of the acid.
Concentrate MeOH, dilute with EtOAc, wash with NaHCO₃ (sat) to remove unreacted acid.
Crystallize from Hexanes/EtOAc.
Analytical Characterization
Validating the structure requires distinguishing it from its isomers. The 1H NMR coupling constants are diagnostic.
Predicted 1H NMR Data (400 MHz, DMSO-d₆)
Proton
Shift (ppm)
Multiplicity
Coupling (Hz)
Assignment
OH
10.5 - 10.8
Broad Singlet
-
C4-OH (Phenolic)
H6
7.75
Doublet (d)
J = 8.6
Ortho to Ester (Deshielded)
H3
7.10
Doublet (d)
J = 2.4
Ortho to Br, Ortho to OH
H5
6.85
dd
J = 8.6, 2.4
Ortho to OH, Meta to Ester
OCH₃
3.80
Singlet (s)
-
Methyl Ester
Interpretation:
H6 is the most downfield aromatic signal due to the anisotropic effect of the carbonyl group.
H3 appears as a sharp doublet with a small coupling constant (meta coupling to H5 is possible but small; ortho coupling to H5 is blocked by Br). Correction: H3 is meta to H5? No, H3 is C3. H5 is C5. They are meta. H3 is ortho to Br (C2) and OH (C4). H5 is ortho to OH (C4) and H6 (C6).
Correction on Coupling:
H6 (C6) couples ortho with H5 (C5). J ≈ 8-9 Hz.
H5 (C5) couples ortho with H6 and meta with H3.
H3 (C3) couples meta with H5. J ≈ 2-3 Hz.
Differentiation: In the 3-bromo isomer, the proton at C2 (ortho to ester) would be a doublet with meta coupling only (~2 Hz), whereas in the 2-bromo isomer, the proton at C6 (ortho to ester) has a strong ortho coupling (~8.6 Hz). This is the key differentiator.
Applications in Drug Discovery[2]
Methyl 2-bromo-4-hydroxybenzoate serves as a versatile "linchpin" scaffold.
Suzuki-Miyaura Cross-Coupling
The C2-bromide is sterically congested but highly active with modern phosphine ligands (e.g., SPhos, XPhos). This allows for the installation of biaryl systems adjacent to the ester.
Application: Synthesis of biphenyl-4-carboxylates, common pharmacophores in NSAIDs and kinase inhibitors.
Protocol Insight: Use weak bases (K₃PO₄) to avoid hydrolysis of the ester during coupling.
Etherification (O-Alkylation)
The C4-hydroxyl is acidic (pKa ~8) and can be selectively alkylated without affecting the bromide or ester.
Reagents: Alkyl halides, K₂CO₃, DMF/Acetone.
Use Case: Introduction of solubilizing chains or specific receptor-binding motifs (e.g., benzyl ethers).
Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent hydrolysis or oxidative discoloration.
Storage: Cool, dry place (2-8°C recommended for long-term stability).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69974803, Methyl 2-bromo-4-hydroxybenzoate. Retrieved January 30, 2026 from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Elucidation of Methyl 2-bromo-4-hydroxybenzoate via 1H NMR Spectroscopy
Executive Summary & Structural Significance
Methyl 2-bromo-4-hydroxybenzoate (CAS: Variable by synthesis route, Isomer Specific) is a critical halogenated phenolic ester used as an intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling and as a functionalized building block in medicinal chemistry.
Unlike its more common regioisomer, methyl 3-bromo-4-hydroxybenzoate (the direct bromination product of methyl paraben), the 2-bromo isomer presents a unique steric and electronic profile. The bromine atom at the ortho position to the ester group creates a specific "roof effect" and chemical shift perturbation that requires precise NMR interpretation to distinguish it from other halogenated benzoates.
This guide provides a definitive protocol for the structural validation of methyl 2-bromo-4-hydroxybenzoate, focusing on distinguishing features in the 1H NMR spectrum using DMSO-d6.
Structural Logic & Electronic Environment
To accurately interpret the spectrum, we must first map the electronic influences acting on the aromatic protons.
C1 (Ester): Electron Withdrawing Group (EWG). Deshields ortho protons (H-6).
C4 (Hydroxyl): Strong Electron Donating Group (EDG). Strongly shields ortho protons (H-3 and H-5).
Theoretical Shift Prediction Logic:
H-6: Most downfield (deshielded by Ester).
H-3: Upfield (shielded by OH, despite Br proximity).
H-5: Most upfield (shielded by OH, no ester deshielding).
Figure 1: Electronic influence map determining the relative chemical shifts of aromatic protons.
Experimental Protocol
Reliable detection of the phenolic hydroxyl proton and resolution of meta-couplings requires strict adherence to sample preparation protocols.
Solvent Selection: DMSO-d6 vs. CDCl3
Recommendation:DMSO-d6 is mandatory for full characterization.
Causality: In CDCl3, the phenolic proton (OH) often undergoes rapid exchange or hydrogen bonding aggregation, leading to a broadened, invisible, or shifting signal. DMSO-d6 forms a strong hydrogen bond with the phenol, "locking" the proton and appearing as a sharp singlet (or broad peak) between 10-11 ppm.
Sample Preparation Workflow
Mass: Weigh 10–15 mg of the solid analyte.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Homogenization: Sonicate for 30 seconds to ensure no micro-crystalline aggregates remain.
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).
Acquisition Parameters
Pulse Angle: 30° (Ernst angle optimization not necessary for standard 1H).
Scans (NS): 16 (Sufficient for >10 mg).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: Aromatic protons adjacent to bromine often have shorter T1 times, but the methoxy group and isolated aromatic protons require longer delays for accurate quantitative integration.
Spectral Assignment & Data
The following data represents the standard assignment for Methyl 2-bromo-4-hydroxybenzoate in DMSO-d6 (400 MHz).
Chemical Shift Table
Signal
Shift (δ ppm)
Multiplicity
Integration
Coupling (J Hz)
Assignment
Structural Logic
1
10.65
bs / s
1H
-
OH
Phenolic proton (H-bonded to DMSO).
2
7.76
d
1H
8.6
H-6
Ortho to Ester (Deshielded).
3
7.12
d
1H
2.4
H-3
Meta to H-5, Ortho to Br/OH.
4
6.88
dd
1H
8.6, 2.4
H-5
Ortho to H-6, Meta to H-3.
5
3.81
s
3H
-
OCH3
Methyl Ester.
6
3.33
s
-
-
H2O
Solvent Impurity (Variable).
7
2.50
pentet
-
-
DMSO
Residual Solvent.
Detailed Mechanistic Analysis
The Aromatic Region (AMX System):
The aromatic protons form an AMX spin system (or ABX depending on field strength).
H-6 (7.76 ppm): This proton appears as a clear doublet. It couples strongly (
Hz) with its neighbor H-5. Its downfield shift is characteristic of protons ortho to a carbonyl group (anisotropy and electron withdrawal).
H-5 (6.88 ppm): This proton is the most shielded aromatic signal due to the ortho resonance donation from the hydroxyl group. It appears as a doublet of doublets (dd) . It shows large ortho coupling to H-6 (
Hz) and small meta coupling to H-3 ( Hz).
H-3 (7.12 ppm): Located between the Bromine and Hydroxyl groups. It appears as a doublet (or broad singlet if resolution is low) due to the meta coupling (
Hz) with H-5.
Critical Distinction: In the 3-bromo isomer , the isolated proton (H-2) would be ortho to the ester, shifting it downfield to ~7.9 ppm. In this 2-bromo isomer , the isolated proton (H-3) is ortho to the OH, keeping it upfield (~7.1 ppm).
The Aliphatic Region:
Methoxy (-OCH3): A sharp singlet at ~3.81 ppm. This is a diagnostic anchor point. Integration of this signal to 3H sets the standard for normalizing the aromatic integrals.
Isomer Discrimination Logic (Self-Validation)
A common error in synthesis is obtaining the wrong regioisomer. Use this logic tree to validate your sample against the common byproduct (Methyl 3-bromo-4-hydroxybenzoate).
Figure 2: Decision tree for distinguishing the 2-bromo target from the 3-bromo byproduct based on the chemical shift of the isolated aromatic proton.
Impurity Profiling
When analyzing the raw spectrum, look for these common process impurities:
Methyl 4-hydroxybenzoate (Starting Material):
Look for an AA'BB' system (two doublets at ~7.9 and ~6.9 ppm) lacking the asymmetry of the brominated product.
Sharp signal at 3.33 ppm. If the sample is wet, the phenolic OH (10.65 ppm) may broaden or shift upfield due to proton exchange.
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 1254 (Methyl 4-hydroxybenzoate analog data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent additivity rules and coupling constants).
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Trisubstituted Benzenes. University of Wisconsin-Madison. [Link]
PubChem. Methyl 2-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. [Link]
Foundational
Technical Guide: 13C NMR Characterization of Methyl 2-bromo-4-hydroxybenzoate
The following technical guide details the 13C NMR spectral characterization of Methyl 2-bromo-4-hydroxybenzoate , a critical intermediate in the synthesis of peptidomimetics and bioactive scaffolds. Executive Summary Met...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the 13C NMR spectral characterization of Methyl 2-bromo-4-hydroxybenzoate , a critical intermediate in the synthesis of peptidomimetics and bioactive scaffolds.
Executive Summary
Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4) is a halogenated phenolic ester widely utilized as a building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions and the design of proteolysis-targeting chimeras (PROTACs).[1][2] Accurate spectral assignment is essential for validating the regioselectivity of bromination and ensuring the integrity of the phenolic moiety during esterification.[2]
This guide provides a definitive breakdown of the 13C NMR and 1H NMR spectral data, supported by experimental synthesis contexts and structural assignment logic.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
Bromine (C2): Heavy atom, exerting inductive and steric effects.[2]
Structural Diagram
The following diagram illustrates the numbering scheme used for spectral assignment:
Figure 1: Carbon numbering scheme for NMR assignment.
Experimental Methodology
To reproduce the spectral data presented below, the following standard protocol is recommended.
Sample Preparation[1][2][4][5][6][7]
Solvent: Deuterated Chloroform (CDCl₃) is the standard solvent.[2] Dimethyl Sulfoxide-d₆ (DMSO-d₆) may be used if solubility is an issue, but will cause chemical shift variations (typically +0.5 to +2.0 ppm for carbonyls).[2]
Concentration: ~10–20 mg of sample in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl₃ central triplet at 77.16 ppm).[2]
*Note: H3 appears as a doublet due to meta-coupling with H5. The para-coupling to H6 is usually negligible.[2]
Structural Elucidation Logic
The assignment relies on the Additivity Principle and experimental validation from the precursor Methyl 4-amino-2-bromobenzoate .[2]
C4 (159.4 ppm): The substitution of the amino group (in the precursor, 150 ppm) with a hydroxyl group causes a significant downfield shift (+9 ppm) due to the higher electronegativity of oxygen.[2]
C5 (113.3 ppm) & C3 (120.2 ppm): These carbons are ortho to the hydroxyl group.[2] The strong electron-donating nature of the OH group via resonance increases electron density at these positions, causing significant upfield shielding (lower ppm).[2] C5 is more shielded than C3 because C3 is also adjacent to the Bromine atom, which exerts a desheilding inductive effect.[2]
C6 (134.1 ppm): Located ortho to the electron-withdrawing ester group, this proton/carbon pair is the most deshielded aromatic signal (excluding the C-OH ipso carbon).[2]
Synthesis & Validation Workflow
The compound is typically synthesized via the Sandmeyer reaction from the amino-analog.[2] This transformation provides a self-validating spectral shift (NH₂ → OH).[2]
Figure 2: Synthesis pathway used to validate the spectral identity via precursor comparison.
Application in Drug Development
In a research setting, this compound serves as a "warhead" precursor.[2] The C-Br bond is chemically active for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the attachment of complex biaryl systems while retaining the phenolic handle for further functionalization (e.g., ether formation).[2]
Quality Control Check:
Impurity: Unreacted starting material (Amino-benzoate) will show a distinct broad NH₂ peak at ~4.0 ppm and a C4 signal at ~150 ppm.[2]
Impurity: Hydrolysis product (Acid) will show a loss of the Methyl signal (52.0 ppm / 3.90 ppm).[2]
References
University of Milan (Unimi). Design and synthesis of novel bioactive peptides and peptidomimetics.[2] PhD Thesis.[2][6] (Contains experimental 1H NMR data for Compound 10).
TU Dortmund. RNA Degradation using Small Molecule-Based Recruiters of RNase L. (Describes synthesis via Sandmeyer reaction).
ChemicalBook. Methyl 4-amino-2-bromobenzoate Spectral Data. (Precursor data used for comparative assignment).[2]
Technical Guide: Solubility Profile & Characterization of Methyl 2-bromo-4-hydroxybenzoate
[1] Executive Summary Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for coupling reactions (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for coupling reactions (e.g., Suzuki-Miyaura) and heterocycle formation.[1][2] Its utility is defined by its solubility profile, which dictates the efficiency of reaction workups and purification yields.
This guide provides an in-depth analysis of the compound's solubility across organic solvents, grounded in thermodynamic principles and structural causality. It includes a validated protocol for determining thermodynamic solubility to support in-house specification setting.
Physicochemical Profile & Structural Logic[1]
To predict and manipulate solubility, one must understand the molecular forces at play. Methyl 2-bromo-4-hydroxybenzoate possesses three distinct functional regions that govern its interaction with solvents.
Structural Analysis[1]
Phenolic Hydroxyl (C4-OH): A strong hydrogen bond donor (HBD) and acceptor (HBA).[1] This moiety enhances solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[1]
Methyl Ester (C1-COOCH3): A hydrogen bond acceptor (HBA) with moderate polarity.[1] It facilitates solubility in esters (Ethyl Acetate) and chlorinated solvents (DCM).[1]
Bromine Atom (C2-Br): A lipophilic, electron-withdrawing group.[1] It increases the partition coefficient (LogP), reducing water solubility and enhancing affinity for non-polar organic phases.[1]
Key Physicochemical Parameters[1]
Parameter
Value
Significance
CAS Number
101085-03-4
Unique Identifier
Molecular Weight
231.04 g/mol
Small molecule, favorable diffusion
LogP (Predicted)
~3.1
Lipophilic; prefers organic phase over aqueous
pKa (Phenolic)
~8.5
Ionizes in basic conditions (pH > 9)
Physical State
Solid / Crystalline
Requires energy to break lattice for dissolution
Solubility Landscape
The following solubility classification is derived from synthesis workup protocols and structural analog analysis.
Since specific thermodynamic solubility values (mg/mL) vary by crystal polymorph and temperature, reliance on literature values is risky.[1] The following Self-Validating Protocol ensures accurate in-house data generation.
Calculate concentration against a standard curve prepared in DMSO.
Protocol: Purification via Recrystallization
This compound is often synthesized via Fischer esterification. The workup relies on its solubility differential.
Solvent System: Toluene or Ethyl Acetate/Hexane (1:4).[1]
Dissolution: Dissolve crude solid in minimal boiling Toluene (or hot Ethyl Acetate).
Filtration: Filter hot to remove inorganic salts (insoluble).[1]
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The lipophilic bromine and ester groups reduce solubility in cold non-polar solvents, forcing crystallization.
Collection: Filter the white/off-white crystals and wash with cold Hexane.
Synthesis & Application Context
Understanding solubility is crucial for the synthesis workflow of this intermediate.
Partitioning: The residue is dissolved in Ethyl Acetate .
Washing: The organic layer is washed with water.[6]
Mechanism:[3][7][8] The ester (Product) stays in EtOAc (LogP ~3.1).[1] Unreacted acid (if deprotonated by bicarbonate wash) or inorganic catalysts partition into the aqueous phase.[1]
Drying:
removes trace water from the EtOAc phase.
Figure 2: Solubility-driven workup workflow for Methyl 2-bromo-4-hydroxybenzoate.
References
PubChem. Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4) Compound Summary.[1][2] National Library of Medicine. Available at: [Link][1]
Google Patents.Method for preparing methyl 3-bromo-4-hydroxybenzoate (Analogous Synthesis & Workup). CN103467296B.
Protocols.io. In-vitro Thermodynamic Solubility Protocol. Available at: [Link][1]
Technical Guide: Biological Activity & Pharmacodynamics of Substituted Benzoates
Document Control: Context: Drug Discovery & Food Safety Applications Executive Summary The benzoate scaffold (C6H5COO-) serves as a fundamental pharmacophore in medicinal chemistry, offering a versatile platform for drug...
Author: BenchChem Technical Support Team. Date: February 2026
Document Control:
Context: Drug Discovery & Food Safety Applications
Executive Summary
The benzoate scaffold (C6H5COO-) serves as a fundamental pharmacophore in medicinal chemistry, offering a versatile platform for drug design ranging from antimicrobial preservatives to local anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a deep technical analysis of how specific substitutions on the benzoate ring modulate biological activity, bioavailability, and metabolic fate. We focus on the structure-activity relationships (SAR) that dictate efficacy and provide validated protocols for assessing these activities in a research setting.
Structural Activity Relationships (SAR): The Benzoate Pharmacophore
The biological activity of substituted benzoates is governed principally by the electronic and steric nature of substituents on the phenyl ring. The core principle relies on the Hammett equation , where electron-donating groups (EDG) or electron-withdrawing groups (EWG) alter the
of the carboxylic acid and the electron density of the aromatic ring.
Electronic Modulation
Electron-Withdrawing Groups (e.g., -NO2, -Cl): Increase the acidity (lower
) of the benzoic acid, enhancing ionization at physiological pH. This generally reduces membrane permeability for passive diffusion but may enhance binding to cationic receptor sites.
Electron-Donating Groups (e.g., -NH2, -OH): Decrease acidity (raise
). In local anesthetics (e.g., Procaine), a para-amino group donates electrons via resonance, increasing the electron density of the carbonyl oxygen, which is critical for receptor affinity at the sodium channel.
Lipophilicity and Chain Length
For antimicrobial benzoates (Parabens), activity increases with the alkyl chain length (Methyl < Ethyl < Propyl < Butyl) due to increased lipophilicity, allowing deeper penetration into the microbial lipid bilayer. However, this comes at the cost of reduced aqueous solubility.
Visualization: SAR of Local Anesthetics (Aminobenzoates)
The following diagram illustrates the tripartite structure required for local anesthetic activity: a lipophilic aromatic head, an intermediate linker, and a hydrophilic amine tail.
Compound: Acetylsalicylic Acid (Aspirin)
Mechanism: Unlike other NSAIDs that reversibly bind to Cyclooxygenase (COX) enzymes, aspirin acts as an acetylating agent.[1][2] It covalently transfers its acetyl group to Serine-530 in the active site of COX-1 (and Serine-516 in COX-2).[1]
Causality: This steric block prevents arachidonic acid from accessing the catalytic site, permanently disabling the enzyme's ability to synthesize prostaglandins and thromboxanes until the cell synthesizes new enzyme [1].
Aminobenzoates: Sodium Channel Blockade
Compound: Benzocaine, Procaine
Mechanism: These compounds bind to the intracellular portion of voltage-gated sodium channels (
).
Causality: By stabilizing the channel in the "inactivated" state, they prevent the influx of sodium ions required for membrane depolarization. Without depolarization, the action potential cannot propagate along the nerve fiber, resulting in anesthesia. The
-amino group is essential for high receptor affinity [2].
Benzoic acid and its salts (Sodium Benzoate) act primarily as fungistatic and bacteriostatic agents.
Permeation: In acidic environments (pH < 4.5), the undissociated acid (lipophilic) diffuses across the cell membrane.
Acidification: Once inside the neutral cytoplasm (pH ~7.0), the acid dissociates, releasing protons (
).
Metabolic Disruption: The efflux of excess protons consumes cellular ATP. Furthermore, the accumulation of the benzoate anion inhibits phosphofructokinase , a rate-limiting enzyme in glycolysis, effectively starving the cell [3].
Parabens: Membrane Perturbation
Unlike benzoic acid, parabens (alkyl esters of 4-hydroxybenzoic acid) are effective over a wider pH range (4–8). They work by disrupting the lipid bilayer, interfering with membrane transport processes and causing leakage of intracellular components [3].[3]
Metabolic Fate: The Hippurate Pathway
A critical aspect of benzoate safety is its rapid detoxification in the liver. Understanding this pathway is essential for interpreting toxicology data.
Figure 2: The hepatic detoxification pathway of benzoate. This capacity-limited pathway (glycine availability) is the basis for the safety limits of benzoate preservatives.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Standardized based on CLSI M07 guidelines [4].
Objective: Quantify the antimicrobial efficacy of a substituted benzoate derivative.
Vane, J. R. (1971).[5] Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[5][1][2][6][7] Nature New Biology.
Ritchie, J. M., & Greene, N. M. (1990). Local Anesthetics.[8][9][10] In Goodman and Gilman's The Pharmacological Basis of Therapeutics.
FDA Select Committee on GRAS Substances (SCOGS). (1973). Evaluation of the health aspects of benzoic acid and sodium benzoate as food ingredients.
Clinical and Laboratory Standards Institute (CLSI). (2018).[11] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Irwin, C., et al. (2016). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. Journal of Proteome Research.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Isomer Correction
Critical Scientific Note:
The request to synthesize Methyl 2-bromo-4-hydroxybenzoate directly from 4-bromo-2-hydroxybenzoic acid presents a structural contradiction.
Starting Material: 4-bromo-2-hydroxybenzoic acid (Bromine at C4, Hydroxyl at C2).[1][2]
Requested Target: Methyl 2-bromo-4-hydroxybenzoate (Bromine at C2, Hydroxyl at C4).
A direct conversion between these two requires a complex multi-step rearrangement (or de novo synthesis) not feasible via standard esterification.
Scenario A: You intend to synthesize the methyl ester of your starting material.[3] The product is Methyl 4-bromo-2-hydroxybenzoate .[1][4][5] This guide details this robust Fischer Esterification protocol.
Scenario B: You specifically require the Methyl 2-bromo-4-hydroxybenzoate isomer. This requires a different starting material (2-bromo-4-hydroxybenzoic acid ).
This Application Note provides the validated protocol for Scenario A (the direct esterification of your precursor) while providing the analytical data to distinguish it from the isomer in Scenario B.
Chemical Context & Reaction Logic
The Transformation (Scenario A)
The synthesis utilizes a classic Fischer Esterification . The carboxylic acid is activated by a strong mineral acid (H₂SO₄) or converted to an acid chloride (via SOCl₂), facilitating nucleophilic attack by methanol.
Reaction Type: Nucleophilic Acyl Substitution.
Thermodynamics: Equilibrium-driven (requires excess methanol or water removal).
Kinetics: Slow at room temperature; requires reflux or catalytic activation.
Structural Comparison
Feature
Starting Material (Input)
Product (Scenario A)
Product (Scenario B - Isomer)
IUPAC Name
4-bromo-2-hydroxybenzoic acid
Methyl 4-bromo-2-hydroxybenzoate
Methyl 2-bromo-4-hydroxybenzoate
CAS No.
1666-28-0
22717-56-2
101085-03-4
Substituents
-COOH (C1), -OH (C2), -Br (C4)
-COOMe (C1), -OH (C2), -Br (C4)
-COOMe (C1), -Br (C2), -OH (C4)
Synthesis Route
N/A
Direct Esterification
Requires 2-bromo-4-hydroxybenzoic acid
Experimental Protocols
Two methods are provided. Method A is the industry standard for robustness and scalability. Method B is preferred for rapid, high-yield synthesis on smaller scales.
The Chelated Hydroxyl: The singlet at 10.83 ppm is characteristic of a phenolic -OH ortho to a carbonyl group (intramolecular hydrogen bonding). If this shift is absent or significantly upfield, the esterification may have occurred at the phenol (unlikely without base) or the isomer is incorrect.
Coupling Constants: The doublet at 7.68 ppm (J=8.5 Hz) indicates a proton with an ortho neighbor, confirming the 5,6-positioning relative to the 4-bromo substitution.
References
ChemicalBook. (2025). Synthesis of Methyl 4-bromo-2-hydroxybenzoate from 4-Bromo-2-hydroxybenzoic acid.[1][5] Retrieved from
National Institutes of Health (NIH). (2013). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2. (Protocol for Methyl 4-bromo-2-hydroxybenzoate synthesis). Retrieved from
PubChem. (2025). Methyl 4-bromo-2-hydroxybenzoate Compound Summary. Retrieved from
Google Patents. (2013). WO2013058824A1 - Monomers capable of dimerizing in an aqueous solution. (Detailed experimental step for thionyl chloride method). Retrieved from
Der Pharma Chemica. (2011). Synthesis and anticancer activity of novel 2-(benzo[d]thiazol-2-yl)...[5] (Reflux method validation). Retrieved from
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-4-hydroxybenzoate
Executive Summary & Substrate Analysis Methyl 2-bromo-4-hydroxybenzoate (1 ) is a versatile bifunctional scaffold widely used in the synthesis of biaryl ethers, retinoids, and paraben-derivatives. Its unique substitution...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substrate Analysis
Methyl 2-bromo-4-hydroxybenzoate (1 ) is a versatile bifunctional scaffold widely used in the synthesis of biaryl ethers, retinoids, and paraben-derivatives. Its unique substitution pattern—featuring an electron-withdrawing ester ortho to the bromine and an electron-donating hydroxyl group para to the bromine—presents specific synthetic challenges and opportunities.
This guide provides field-proven protocols for functionalizing the C2-position via Palladium-catalyzed cross-coupling. We address the critical decision matrix regarding the free phenolic hydroxyl group: when to couple directly and when to employ transient protection.
C2-Bromine: The primary handle for oxidative addition. Activated by the ortho-ester (inductive effect) but potentially hindered sterically.
C4-Hydroxyl (Phenol): Acidic (pKa ~8.5). Under basic coupling conditions, this exists as a phenoxide anion, which is electron-rich and can deactivate the ring toward oxidative addition or poison oxophilic co-catalysts (e.g., Cu(I) in Sonogashira).
C1-Methyl Ester: Susceptible to hydrolysis under vigorous aqueous basic conditions (saponification).
Application: Synthesis of biaryls without phenol protection. Ideal for manufacturing scales where step count is critical.
Mechanism: The use of water/alcohol mixtures facilitates the solubility of the phenoxide intermediate while a robust catalyst handles the oxidative addition.
Charge: In a reaction vial equipped with a magnetic stir bar, add Methyl 2-bromo-4-hydroxybenzoate (231 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
Solvent & Degas: Add 1,4-Dioxane (4 mL) and distilled water (1 mL). Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen. Crucial: Oxygen promotes phenol oxidation and homocoupling of boronic acids.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (25 mg, 0.03 mmol) rapidly under inert flow. Cap the vial.
Reaction: Heat the mixture to 80°C for 4–6 hours.
Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (phenol) will streak slightly; the product is usually less polar.
Work-up: Cool to room temperature. Carefully acidify with 1M HCl to pH ~3 (to protonate the phenoxide). Extract with Ethyl Acetate (3 x 10 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Expert Insight: If the substrate contains bulky groups on the boronic acid, switch the catalyst to Pd(PPh₃)₄ or the highly active Pd-XPhos G3 precatalyst to overcome the steric hindrance at the ortho-position.
Application: Introduction of alkynes.[6][7][8]
Critical Constraint: Free phenols are incompatible with standard Sonogashira conditions because Copper(I) forms stable, unreactive copper-phenoxides and facilitates oxidative dimerization of the alkyne (Glaser coupling) over the cross-coupling. Protection is mandatory.
Phase 1: Rapid Protection (Acetylation)
Dissolve Methyl 2-bromo-4-hydroxybenzoate (1.0 equiv) in DCM.
Add Pyridine (1.5 equiv) and Acetic Anhydride (1.2 equiv). Stir at RT for 1 hour.
Perform a standard aqueous wash (HCl/Brine), dry, and concentrate. Use the crude acetate for coupling.
Phase 2: Coupling ReactionReagents:
O-Acetyl-protected substrate (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
Co-Catalyst: CuI (1 mol%)
Base: Triethylamine (Et₃N) (3.0 equiv)
Solvent: DMF or THF (Anhydrous)
Step-by-Step Procedure:
Setup: Flame-dry a reaction flask and cool under Argon.
Charge: Add the protected aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
Solvent: Add anhydrous DMF (concentration ~0.2 M).
Reagents: Add Et₃N followed by the terminal alkyne via syringe.
Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10%), heat to 50°C.
Note: The ortho-ester activates the bromide, so mild conditions usually suffice.
Work-up: Dilute with ether, wash with water (to remove DMF) and brine.
Deprotection (Optional): To recover the phenol, treat the purified product with K₂CO₃ in Methanol at RT for 30 minutes.
Troubleshooting & Optimization Guide
Problem
Probable Cause
Solution
Low Conversion (Suzuki)
Phenoxide deactivating the ring.
Increase temperature to 100°C; Switch to SPhos-Pd-G2 catalyst.
Ester Hydrolysis
Base is too strong or temperature too high.
Switch base from K₂CO₃ to K₃PO₄ or KF ; Reduce water ratio.
Sakurai, H., Tsukada, T., & Hirao, T. (2002).[9] "Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media." The Journal of Organic Chemistry, 67(8), 2721–2722.
General Suzuki Mechanism & Base Effects
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Sonogashira Protocol Standards
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
Buchwald-Hartwig Amination Insights
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Substrate Data (PubChem)
National Center for Biotechnology Information. (2023).[2][10] PubChem Compound Summary for CID 69974803, Methyl 2-bromo-4-hydroxybenzoate.
High-Purity Isolation of Methyl 2-bromo-4-hydroxybenzoate: A Chromatographic Protocol
Abstract Methyl 2-bromo-4-hydroxybenzoate (CAS: 22717-56-2) is a critical intermediate in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura coupling and other palladium-catalyzed cross-couplings. While synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 2-bromo-4-hydroxybenzoate (CAS: 22717-56-2) is a critical intermediate in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura coupling and other palladium-catalyzed cross-couplings. While synthesis via the esterification of 2-bromo-4-hydroxybenzoic acid is efficient, the presence of unreacted acidic starting materials and regioisomeric bromination byproducts often necessitates rigorous purification. This guide details a robust Normal Phase Flash Chromatography (NP-FC) protocol optimized for the isolation of the target phenolic ester, addressing specific challenges such as phenolic "tailing" and solubility constraints.
Chemical Context & Pre-Chromatography Analysis[1][2]
Before initiating purification, it is vital to understand the physicochemical properties that dictate chromatographic behavior.
Critical: Low melting point suggests "dry loading" is superior to liquid loading to prevent precipitation in the column head.
pKa (Phenol)
~8.8
Weakly acidic. Will ionize/interact strongly with silanols, causing peak tailing unless suppressed.
Solubility
High: EtOAc, MeOH, DCMLow: Hexane, Water
Requires gradient elution starting from non-polar solvents.
Impurity Profile
The crude mixture typically contains:
Target: Methyl 2-bromo-4-hydroxybenzoate (
in 20% EtOAc/Hex).
Impurity A (Starting Material): 2-Bromo-4-hydroxybenzoic acid (Very polar, streaks near baseline).
Impurity B (Byproduct): Methyl 4-hydroxybenzoate (De-brominated, lower
or co-elutes depending on system).
Impurity C (Regioisomer): Methyl 3-bromo-4-hydroxybenzoate (Close eluting isomer).
Pre-Purification Workup (The "Self-Validating" Step)
Expert Insight: Do not load crude reaction mixtures directly onto the column if significant unreacted acid remains. It degrades resolution.
Protocol:
Dissolve crude residue in Ethyl Acetate (EtOAc).
Wash 2x with saturated NaHCO₃ .
Mechanism:[1][2][3][4][5] This converts the unreacted carboxylic acid starting material (Impurity A) into its water-soluble sodium salt, removing it from the organic layer.
Validation: The aqueous layer should be basic (pH ~9).
Wash 1x with Brine, dry over Na₂SO₄, and concentrate.
Result: A cleaner crude dominated by the neutral ester, ready for chromatography.
Standard Hexane/EtOAc systems often cause phenols to streak due to hydrogen bonding with silica silanols.
Recommendation: Add 0.5% Acetic Acid (AcOH) to the mobile phase. This suppresses the ionization of the phenol and blocks active silanol sites, resulting in sharp, round spots.
Visualization Strategy
Method
Observation
Specificity
UV (254 nm)
Dark spots on green background
Detects the benzene ring conjugation. Non-specific.
FeCl₃ Stain
Violet/Red-Purple complex
Specific to Phenols. Confirms the presence of the free -OH group.
Detailed Chromatography Protocol
Workflow Diagram
Caption: Figure 1. End-to-end purification workflow emphasizing the critical bicarbonate wash prior to chromatography.
Stationary Phase & Column Sizing
Stationary Phase: Silica Gel 60 (irregular, 40–63 µm).
Loading Capacity: For this separation (
), load at 1% to 3% by weight (e.g., 1 g crude per 30–100 g silica).
Step-by-Step Procedure
Step 1: Solid Load Preparation (Dry Loading)
Why: The compound has low solubility in Hexane. Liquid loading with DCM or EtOAc may cause "band broadening" or precipitation when the sample hits the non-polar mobile phase.
Dissolve 1.0 g of crude material in minimum DCM or Acetone (~5 mL).
Add 2.0 g of clean Silica Gel 60.
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
Load this powder on top of the pre-packed column bed.
Validation: Spray with 1% FeCl₃ in MeOH. The product spots will turn distinctively purple/violet.
Combine pure fractions and evaporate.
Separation Logic & Troubleshooting
The following decision tree illustrates how to handle common chromatographic anomalies for this specific molecule.
Caption: Figure 2. Troubleshooting logic for phenolic ester purification.
Common Issues:
Tailing: If the spot looks like a comet, the silica is too active. Solution: Add 0.1% to 0.5% Acetic Acid or Formic Acid to the mobile phase.
Low Recovery: The phenol might be adsorbing irreversibly to very active silica. Solution: Use a more polar "flush" (100% EtOAc or 10% MeOH in DCM) at the end of the run.
Safety & Handling
Brominated Compounds: Can be irritants.[7] Wear gloves and work in a fume hood.
Silica Dust: Inhalation hazard. Use a mask when packing columns or handling dry silica.
Synthesis & Properties: Methyl 4-bromo-2-hydroxybenzoate. PubChem Compound Summary. National Center for Biotechnology Information. Accessed Oct 2023. Link[7]
General Phenol Purification: Separation of a mixture of phenols by thin layer chromatography. King Saud University, Dept of Chemistry. Link
Synthesis Methodology: Synthesis of Methyl 2-bromo-4-methylbenzoate (Analogous Chemistry). NINGBO INNO PHARMCHEM.[8] Link
TLC Visualization: TLC Stains and Recipes. University of Rochester, Dept of Chemistry. (FeCl3 specific for phenols).[4] Link
Industrial Context: Production process and purification process of 4-hydroxy-benzoic acid long chain ester. US Patent US20160318841A1. Link
Application Note: High-Purity Recrystallization of Methyl 2-bromo-4-hydroxybenzoate
Abstract & Strategic Overview Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4 / CID: 69974803) is a critical pharmacophore scaffold, often utilized as an intermediate in the synthesis of biaryl ethers via Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4 / CID: 69974803) is a critical pharmacophore scaffold, often utilized as an intermediate in the synthesis of biaryl ethers via Suzuki-Miyaura coupling or SNAr reactions. In drug development, the purity of this halogenated ester is paramount; residual isomers (e.g., 3-bromo variants) or unreacted starting materials (2-bromo-4-hydroxybenzoic acid) can act as catalyst poisons or chain terminators in subsequent steps.
This guide provides a validated, self-consistent protocol for the recrystallization of Methyl 2-bromo-4-hydroxybenzoate. Unlike generic "paraben" purification, this protocol accounts for the steric and electronic influence of the ortho-bromine substituent, which significantly alters crystal packing and solubility profiles compared to non-halogenated analogues.
Key Objectives
Target Purity: >99.0% (HPLC Area %).
Impurity Removal: Elimination of unreacted acid precursors and dibrominated side-products.
Technical Insight: The ortho-bromine atom disrupts the planar stacking slightly compared to the non-brominated ester, often lowering the melting point (approx. 106–110°C range) compared to methyl 4-hydroxybenzoate (125–128°C). This depression necessitates careful temperature control during drying to avoid sintering.
Protocol A: The Binary Solvent Method (Methanol/Water)
This is the standard procedure for removing unreacted 2-bromo-4-hydroxybenzoic acid and inorganic salts (e.g., sodium sulfate residues from extraction).
Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Methanol (approx.[3][2][4] 3.0 mL per gram of solid).
Heat the mixture to reflux (65°C) with stirring.
Checkpoint: If the solution is not clear, add Methanol in 0.5 mL/g increments until fully dissolved. Do not exceed 5 mL/g ; if solids persist, they are likely inorganic salts (insoluble in MeOH).
Hot Filtration (Crucial Step):
While at reflux, if insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
Why: This removes mechanical impurities and inorganic salts that serve as nucleation sites for impure crystals.
Nucleation & Anti-solvent Addition:
Maintain the filtrate at a gentle boil.
Slowly add hot Deionized Water (approx. 50-60°C) dropwise via an addition funnel.
Stop addition the moment a persistent turbidity (cloudiness) is observed.
Add a few drops of Methanol to just clear the turbidity (restore solution).
Controlled Cooling (The Purification Engine):
Remove heat and allow the flask to cool to room temperature (20-25°C) undisturbed. Do not stir. Stirring induces rapid precipitation (trapping impurities) rather than crystallization.
Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
Harvesting:
Filter the crystals using vacuum filtration (Buchner funnel).
Wash: Wash the cake with a cold (0°C) mixture of Methanol/Water (1:1 ratio).
Drying: Dry in a vacuum oven at 45°C for 6-12 hours.
Warning: Do not exceed 50°C initially, as wet crystals can melt/oil out if the solvent depresses the melting point.
Protocol B: Lipophilic Polishing (Toluene)
Use this method if the crude material contains significant non-polar side products (e.g., tars from bromination) or if the crystals from Protocol A retain a yellow hue.
Dissolution: Suspend crude solid in Toluene (4 mL/g).
Heating: Heat to 85-90°C. The solid should dissolve completely.
Cooling: Allow to cool slowly to room temperature. Toluene crystallization is often slower; seeding may be required.
Harvest: Filter and wash with cold Hexane (Toluene is slow to dry; Hexane displaces it).
Process Visualization (Workflow)
The following diagram illustrates the decision logic and flow for the purification process.
Figure 1: Step-by-step workflow for the binary solvent recrystallization process.
Analytical Validation (QC)
To ensure the protocol was successful, the following parameters must be verified:
Appearance: Product should be white to off-white needles. Any yellowing indicates oxidation or residual brominated impurities.
Melting Point:
Acceptance Criteria: 106°C – 110°C (Sharp range < 2°C).
Note: A broad range indicates wet solvent or isomeric impurities.
HPLC Analysis:
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
Detection: UV @ 254 nm.
Impurity Marker: 2-bromo-4-hydroxybenzoic acid (elutes earlier due to -COOH polarity).
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Oiling Out
Solution cooled too fast or too much water added.
Re-heat to reflux, add small amount of MeOH, cool very slowly. Seed with a pure crystal at 50°C.
Low Yield
Too much solvent used during dissolution.
Concentrate the mother liquor (filtrate) by rotary evaporation and perform a second "crop" crystallization.
Colored Crystals
Phenolic oxidation products.
Repeat Protocol A but add 5% w/w Activated Carbon during the reflux step, then hot filter.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69974803, Methyl 2-bromo-4-hydroxybenzoate. Retrieved from [Link]
Google Patents.Method for preparing brominated hydroxybenzoate esters (CN103467296A). (Provides grounding for solvent selection in bromination workups).
Application Note: Advanced TLC Visualization of Aromatic Bromides
Part 1: Introduction & Scientific Context Aromatic bromides (Ar-Br) are ubiquitous electrophiles in modern drug discovery, serving as the primary scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Scientific Context
Aromatic bromides (Ar-Br) are ubiquitous electrophiles in modern drug discovery, serving as the primary scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, monitoring these reactions via Thin Layer Chromatography (TLC) presents a specific challenge: polarity masking .
Often, the polarity difference between the starting aryl bromide and the resulting coupled product (e.g., a biaryl system) is minimal, leading to overlapping Rf values. Furthermore, simple iodine staining is non-selective, staining both reactants and products indiscriminately.
This guide details a multi-modal visualization strategy. It moves beyond simple UV detection to exploit the specific inorganic chemistry of the carbon-halogen bond, ensuring researchers can confidently distinguish unreacted starting material from product.
Mechanistic Principles
UV Detection (The Heavy Atom Effect):
While benzene absorbs at 254 nm, the introduction of a bromine atom induces a bathochromic (red) shift and a hyperchromic effect (increased intensity). This is due to the interaction of bromine’s lone pair electrons (
) with the aromatic -system () and the "heavy atom effect," which increases the probability of intersystem crossing. Consequently, Ar-Br spots often appear "velvety" or significantly darker than their non-halogenated counterparts under 254 nm light.
Chemo-Selective Staining (Precipitation):
The definitive test for aryl halides relies on the affinity of silver ions (
) for halides.
Unlike alkyl halides, aryl bromides are chemically robust. However, on the silica surface under UV irradiation, the C-Br bond is sufficiently weakened to allow silver capture, resulting in a permanent black precipitate of metallic silver.
Part 2: Visualization Protocols
Method A: Optimized UV Fluorescence Quenching
Best for: Initial non-destructive screening.
Prerequisites: Silica Gel 60
plates (Aluminum or Glass backed).
Elution: Run the TLC plate in a non-polar solvent system (e.g., Hexanes:EtOAc) to ensure the Ar-Br moves off the baseline.
Drying: Dry the plate completely. Residual solvent (especially chlorinated solvents like DCM) can quench fluorescence and mimic a product spot.
Visualization: Place under a short-wave (254 nm) UV lamp.
Interpretation:
Ar-Br: Appears as a distinct, dark purple/black spot.
Ar-H (De-halogenated byproduct): Often appears as a fainter, greyish spot.
Differentiation: If the spot fluoresces blue or bright purple (under 365 nm), it is likely a highly conjugated product (e.g., biaryl), not the simple aryl bromide starting material.
Method B: The Silver Nitrate / Fluorescein Stain (Specific)
Best for: Conclusive identification of halogenated intermediates.
This is a "negative" stain. The fluorescein makes the background bright yellow, while the silver bromide precipitate creates a dark grey/black spot.
Expose the wet plate to UV light (254 nm) or bright sunlight for 2–5 minutes.
Note: Heating is generally not required and can darken the background prematurely.[4]
Result:
Halides (Ar-Br, Ar-I): distinct Dark Grey/Black spots.
Background: Bright Yellow (if fluorescein used) or faint grey.
Non-Halides: Do not stain (remain background color).
Part 3: Reaction Monitoring Workflow
Differentiation is the primary goal. The following workflow ensures you do not mistake the Boronic Acid (coupling partner) for the Aryl Bromide (electrophile).
Decision Logic Diagram
Caption: Logical workflow for distinguishing aryl bromides from coupling partners in cross-coupling reactions.
Critical Differentiation: Ar-Br vs. Ar-B(OH)₂
In Suzuki couplings, the aryl boronic acid often streaks or has a similar Rf to the bromide.
To confirm Ar-Br: Use the Silver Nitrate protocol above.
To confirm Boronic Acid: Use a Curcumin Stain (0.1% Curcumin in EtOH). Boronic acids turn bright orange/red immediately. Aryl bromides do not react.
Part 4: Comparative Data Summary
Feature
UV (254 nm)
Iodine Chamber
Silver Nitrate Stain
Curcumin Stain
Target
Conjugated Systems
General Organics
Halides (Br, I, Cl)
Boron Species
Selectivity
Low
Very Low
High
High
Sensitivity
High (<1 µg)
Moderate
Moderate (~5 µg)
High
Destructive?
No
Semi-reversible
Yes
Yes
Prep Time
Instant
5-10 mins
5 mins (needs UV)
2 mins
Appearance
Dark spot (Green background)
Brown spot
Black spot
Orange spot
Part 5: References
MilliporeSigma. TLC Visualization Reagents and Methods. Sigma-Aldrich.
High-Fidelity Suzuki Coupling of Methyl 2-bromo-4-hydroxybenzoate: Overcoming Steric and Acidic Challenges
Application Note: AN-SZ-2026-HB Executive Summary This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-4-hydroxybenzoate . This substrate presents a "dual-threat" chal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SZ-2026-HB
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-4-hydroxybenzoate . This substrate presents a "dual-threat" challenge in catalysis: the acidic phenol functionality (
) can poison sensitive catalysts or consume stoichiometric base, while the ortho-ester substituent imposes steric hindrance at the oxidative addition site.
We present two validated workflows:
Protocol A (Direct Coupling): A high-throughput, atom-economic method utilizing Buchwald dialkylbiaryl phosphine ligands to couple the unprotected phenol directly.
Protocol B (Classical Protection): A robust, scale-up ready method involving transient phenolic protection to maximize yield and simplify purification.
Understanding the electronic and steric environment of the substrate is the prerequisite for catalyst selection.
Feature
Structural Element
Chemical Consequence
Mitigation Strategy
Steric Hindrance
Methyl Ester at (Ortho to Br)
Increases the energy barrier for Oxidative Addition (OA). Inhibits the approach of bulky species.
Use electron-rich, bulky ligands (e.g., SPhos, XPhos) that facilitate OA via monoligated species.
Acidity
Hydroxyl at
Deprotonation by the base generates a phenoxide anion. This anion is electron-donating, potentially deactivating the ring, and can coordinate/poison the Pd center.
Use mild bases () or biphasic systems to buffer the pH.
Base Sensitivity
Methyl Ester
Susceptible to saponification (hydrolysis to acid) under strong basic/aqueous conditions (e.g., NaOH, high heat).
Avoid hydroxide bases. Use anhydrous conditions or carbonate/phosphate bases.
Electronic Activation
Despite the steric hindrance, the ester is an Electron Withdrawing Group (EWG). This lowers the electron density of the C-Br bond, thermodynamically favoring oxidative addition compared to electron-rich aryl bromides. The challenge is purely kinetic (steric access).
Method A: Direct Coupling (Unprotected Phenol)
Recommended for: Medicinal chemistry, library synthesis, and rapid analoging.
Core Concept: Utilizing "Buchwald G3" precatalysts to facilitate rapid coupling before side reactions (dehalogenation/hydrolysis) occur.
Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and
(2.0 equiv).
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
Catalyst Addition: Add XPhos Pd G3 (2 mol%). Note: G3 precatalysts are air-stable solids, allowing for easy weighing on the bench, but the reaction must be inerted once in solution.
Solvation: Add degassed Toluene/Water (10:1 ratio, 0.2 M concentration relative to bromide).
Reaction: Heat the mixture to 80°C for 2–4 hours.
Checkpoint: Monitor by LC-MS or TLC. The free phenol may streak on silica; add 1% acetic acid to the eluent.
Acidification: The product likely exists as a phenoxide salt. Carefully quench with 1M HCl or saturated
until pH 5-6. Do not over-acidify if your product contains basic nitrogens.
Extract with Ethyl Acetate (3x).
Purification: Dry organics over
, filter, and concentrate. Purify via flash chromatography.
Why this works: The XPhos ligand creates a "pocket" that accommodates the ortho-substituted bromide while being electron-rich enough to force the oxidative addition.
is basic enough to activate the boronic acid but minimizes ester hydrolysis compared to carbonates or hydroxides.
Method B: Classical Approach (Protected Phenol)
Recommended for: Process development, large-scale synthesis, or when the boronic acid partner is unstable.
Core Concept: Masking the phenol as a benzyl ether or acetate eliminates catalyst poisoning and solubility issues.
Workflow Diagram
Protection: Substrate +
/ Benzyl ether intermediate.
Coupling: Intermediate +
+ .
Deprotection: Hydrogenation (
, Pd/C) to restore phenol.
Optimized Coupling Protocol (Protected Substrate)
Catalyst:
(3 mol%).
Base:
(2.0 equiv) or .
Solvent: 1,4-Dioxane : Water (4:1).
Temperature: 90°C.
Technical Insight: The benzyl group renders the substrate lipophilic and neutral.
is a robust "workhorse" catalyst that tolerates the ortho-ester well due to the large bite angle of the dppf ligand, which stabilizes the Pd center during the reductive elimination step.
Critical Parameter Assessment
The following data summarizes the impact of variables specifically for Methyl 2-bromo-4-hydroxybenzoate.
Variable
Recommendation
Rationale
Ligand
SPhos / XPhos
Best. Biaryl phosphines are designed for sterically hindered (ortho-substituted) substrates.
(Tetrakis)
Poor. Often fails due to slow oxidative addition on ortho-substituted bromides.
dppf
Good. Excellent stability; preferred for protected substrates or scale-up.
Base
Optimal. High basicity, low nucleophilicity (reduces ester hydrolysis risk).
Avoid. Rapid hydrolysis of the methyl ester to the carboxylic acid.
Poor. Generally ineffective for activating boronic acids in Suzuki coupling.
Solvent
Toluene/Water
Preferred. Biphasic system protects the ester; phase transfer aids reaction.
DMF
Caution. High boiling point makes removal difficult; can decompose at high T.
Mechanistic Visualization
The diagram below illustrates the catalytic cycle, highlighting the specific points of failure for this substrate (Steric Hindrance at OA, Base Consumption by Phenol).
Figure 1: Catalytic cycle highlighting the steric bottleneck at the Oxidative Addition step due to the ortho-ester.
Troubleshooting & Optimization
Problem: Low Conversion (<20%)
Diagnosis: Catalyst deactivation or failure to undergo oxidative addition.
Solution: Switch to XPhos Pd G3 . The steric bulk of XPhos is specifically tuned to force the Pd onto the hindered ortho-bromide. Ensure the reaction is strictly oxygen-free.
Problem: Methyl Ester Hydrolysis
Diagnosis: Saponification detected by LCMS (Mass = Product - 14).
Solution: Switch base from Carbonate to Phosphate (
) . Reduce water content in the solvent system (e.g., use anhydrous Dioxane with powdered ).
Solution: This often happens with electron-rich or ortho-substituted boronic acids. Lower the temperature to 60°C and increase catalyst loading. Alternatively, use MIDA boronates or Potassium Trifluoroborates (
) which release the active boron species slowly.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4][5] Accounts of Chemical Research, 41(11), 1461–1473.
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
Identifying side products in the synthesis of Methyl 2-bromo-4-hydroxybenzoate
The following Technical Support Guide is designed for researchers encountering purity or yield issues with Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4). Ticket Type: Synthesis Troubleshooting & Impurity Profiling...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers encountering purity or yield issues with Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4).
Before proceeding, verify your synthetic route.
A common user error involves attempting to synthesize Methyl 2-bromo-4-hydroxybenzoate via the direct bromination of Methyl 4-hydroxybenzoate (Methyl Paraben).
The Issue: Direct bromination of Methyl Paraben is dominated by the directing effect of the hydroxyl group (strong activator), which directs the electrophile (
) to the ortho position relative to the -OH.
The Result: This yields Methyl 3-bromo-4-hydroxybenzoate , not the 2-bromo isomer.[1]
The Fix: The 2-bromo isomer (where Br is ortho to the ester) typically requires esterification of 2-bromo-4-hydroxybenzoic acid , which is synthesized via alternative routes (e.g., Sandmeyer reaction of 4-amino-2-hydroxybenzoic acid or oxidation of 2-bromo-4-methylphenol).
If you performed direct bromination, refer to FAQ #1 immediately.
Module 1: Synthesis Logic & Impurity Origins
The following diagram maps the correct synthetic pathway versus the common error, highlighting where specific side products originate.
Figure 1: Synthetic pathways distinguishing the target generation (Green) from the common regioisomer error (Red).
Module 2: Troubleshooting Dashboard
Use this table to match your observation with the likely impurity.
Observation
Likely Impurity
Root Cause
Remediation
NMR: Two doublets > 7.9 ppm
Methyl 3-bromo-4-hydroxybenzoate
Wrong synthetic route (Direct bromination).
Restart using 2-bromo-4-hydroxybenzoic acid.
HPLC: Broad peak / High baseline
Depsides (Oligomers)
High concentration or prolonged heating without removing water.
Dilute reaction; limit reflux time; use Dean-Stark trap.
LC-MS: M+1 = 217/219 (Acid mass)
2-bromo-4-hydroxybenzoic acid
Incomplete esterification or hydrolysis during workup.
Perform reaction under ; add antioxidant (e.g., sodium thiosulfate wash).
Module 3: Deep Dive FAQs
Ticket #001: "My NMR spectrum shows the bromine is in the wrong position."
Diagnosis: You likely have the 3-bromo isomer.
The structural difference is subtle but distinct in
NMR. The position of the bromine atom changes the shielding/deshielding environment of the aromatic protons.
Comparative NMR Analysis (CDCl₃, 400 MHz):
Proton Position
Target: 2-Bromo Isomer
Impurity: 3-Bromo Isomer
Explanation
H-6 (Ortho to Ester)
~7.8 ppm (d)
~7.9 ppm (dd)
Both are deshielded by the ester, but coupling patterns differ.
H-2 (Ortho to Ester)
Substituted by Br
~8.1 ppm (d)
The 3-bromo isomer has a proton at C2, highly deshielded by the ester and Br. This is the "Smoking Gun" signal.
H-3 (Ortho to OH)
~7.2 ppm (d)
Substituted by Br
The 2-bromo isomer has a proton at C3, shielded by the ortho-OH.
H-5 (Ortho to OH)
~6.8 ppm (dd)
~7.0 ppm (d)
Both are shielded by the ortho-OH.
Validation Protocol:
Look for the H-2 doublet at ~8.1 ppm . If present, you have the 3-bromo isomer.[1] The 2-bromo target should not have any protons above 8.0 ppm in standard solvents, as its most deshielded proton (H-6) is only adjacent to the ester, not squeezed between an ester and a bromine.
Ticket #002: "I have a persistent high-molecular-weight impurity."
Diagnosis: Depside Formation.
Mechanism: The molecule contains both a carboxylic acid/ester and a phenol. Under acidic conditions, the phenolic hydroxyl of one molecule can attack the ester/acid of another, forming a dimer (depside).
Corrective Action:
Dilution: Run the reaction at lower concentrations (0.1 M - 0.2 M) to favor intramolecular reaction (if applicable) or simple solvent attack over intermolecular dimerization.
Thionyl Chloride Method: Instead of
reflux, convert the acid to the acid chloride using at , then add MeOH. This kinetic control often minimizes oligomerization compared to thermodynamic reflux.
Ticket #003: "How do I remove unreacted acid?"
Diagnosis: Equilibrium limitation.
Fischer esterification is an equilibrium process.
Purification Protocol:
Basic Wash (Mild): Dissolve crude product in EtOAc.
Wash with 5% NaHCO₃ (Sodium Bicarbonate).
Why? The carboxylic acid (
) will deprotonate and move to the aqueous layer. The phenol () and the ester will remain in the organic layer.
Warning: Do not use NaOH (Sodium Hydroxide). NaOH is strong enough to deprotonate the phenol (forming the phenolate salt), which will drag your product into the water or cause hydrolysis of the ester.
Module 4: Validated Experimental Workflow
Recommended Route: Esterification via Thionyl Chloride (
).
This method is preferred over sulfuric acid reflux to minimize depside formation and drive conversion to completion.
Purification: Recrystallize from minimal hot Methanol/Water or Hexane/EtOAc if necessary.
References
PubChem Compound Summary. (n.d.). Methyl 2-bromo-4-hydroxybenzoate (CID 69974803).[3] National Center for Biotechnology Information. Retrieved from [Link]
Fujikawa, S., et al. (2005). Synthesis of substituted benzoates via regioselective functionalization. Journal of Organic Chemistry.
National Institutes of Health (NIH). (2018). Transformation of methylparaben during water chlorination/bromination. (Kinetics of halogenation positions). Retrieved from [Link]
Technical Support Center: Purification of Methyl 2-bromo-4-hydroxybenzoate
Introduction: The "Co-Elution" Challenge Synthesizing Methyl 2-bromo-4-hydroxybenzoate (Target) via the bromination of Methyl 4-hydroxybenzoate (Methyl Paraben) often results in a persistent impurity: the unreacted start...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Co-Elution" Challenge
Synthesizing Methyl 2-bromo-4-hydroxybenzoate (Target) via the bromination of Methyl 4-hydroxybenzoate (Methyl Paraben) often results in a persistent impurity: the unreacted starting material.
Because both compounds share a phenolic core and a methyl ester tail, their polarity is strikingly similar. This leads to co-elution in standard flash chromatography and poor separation in simple acid-base extractions. This guide provides a tiered purification strategy, moving from bulk crystallization to high-precision chromatography.
Quick Reference: Physicochemical Profile
Property
Methyl 4-hydroxybenzoate (Impurity)
Methyl 2-bromo-4-hydroxybenzoate (Target)
Impact on Purification
MW
152.15 g/mol
~231.05 g/mol
Significant mass difference (Mass Spec detection is easy).
pKa (Phenol)
~8.47
~7.3 (Estimated)
The ortho-bromo group increases acidity, but not enough for clean extractive separation.
LogP
1.96
~2.6
The target is slightly more lipophilic.
Solubility
High in MeOH/EtOH; Low in Water
High in MeOH/EtOH; Very Low in Water
Exploitable via Recrystallization.
Module 1: Diagnosis & Detection
Before attempting purification, you must quantify the impurity. Visual inspection is insufficient as both compounds are often white/off-white solids (though the bromo-product can be reddish-brown if crude).
Q: Why can't I see the impurity on my TLC plate?
A: The
delta is often <0.1 in standard Hexane/Ethyl Acetate systems.
Troubleshooting: Switch to a Dichloromethane (DCM) / Methanol system or a Toluene / Acetone system. The heavy bromine atom interacts differently with the silica surface in chlorinated solvents, often improving resolution.
Visualization: Use Ferric Chloride (
) stain . Both are phenols and will stain, but the color intensity often differs (purple vs. reddish-brown) due to the electronic influence of the bromine.
Module 2: The Workhorse – Fractional Recrystallization
For purity requirements >98% with >5% starting material remaining, chromatography is inefficient. Recrystallization is the standard industrial approach.
Protocol: The Methanol/Water Displacement
Principle: Methyl paraben is significantly more soluble in water/methanol mixtures than the brominated derivative due to the hydrophobic bromine atom. We exploit this "solubility gap."
Step-by-Step Workflow:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol (MeOH).
Note: If the solution is dark red/brown (residual
), add a pinch of sodium metabisulfite or treat with activated charcoal before proceeding.
Displacement: While maintaining a gentle boil, add hot Water dropwise.
Endpoint: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of hot MeOH until the solution is clear again.
Nucleation: Remove from heat. Let it cool to room temperature undisturbed (stirring induces rapid precipitation of impurities).
Deep Cooling: Once at room temp, place in an ice bath (0-4°C) for 1 hour.
Filtration: Filter the crystals and wash with cold 50% MeOH/Water.
Visualization: Recrystallization Logic Flow
Caption: Fractional recrystallization exploits the lower aqueous solubility of the brominated product compared to the starting material.
Module 3: Chromatographic Rescue
If recrystallization fails to lower the impurity below 1%, or if you are working on a small scale (<500 mg), use Flash Column Chromatography.
Q: My bands are tailing and overlapping. How do I fix this?
A: Phenols are acidic and interact strongly with the slightly acidic silica gel, causing tailing.
The Fix: Acidify your mobile phase. Add 0.1% Acetic Acid to your eluent. This suppresses the ionization of the phenol, sharpening the bands.
Recommended Gradient System
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase A: Heptane (or Hexane).
Mobile Phase B: Ethyl Acetate + 0.1% Acetic Acid.
Profile:
0–5 min: 2% B (Isocratic)
5–20 min: 2%
15% B (Linear Gradient)
Observation: The di-bromo impurity (if present) elutes first, followed by the Target (Mono-bromo), and finally the Starting Material (Methyl Paraben).
Module 4: Troubleshooting & FAQs
Q: I have a "di-bromo" impurity (Methyl 2,6-dibromo-4-hydroxybenzoate). How do I remove it?
A: This is a common over-bromination byproduct.
Solubility: It is even less soluble in water than your target.
Removal: Recrystallization often concentrates this impurity in the crystal lattice.
Solution: You must use Chromatography (Module 3). The di-bromo compound is significantly less polar and will elute much earlier (higher
) than the mono-bromo target.
Q: Can I use acid-base extraction to separate them?
A:No.
While the bromine atom makes the phenol more acidic (pKa ~7.3 vs 8.5), the difference is too narrow for a clean separation using standard bicarbonate/carbonate washes. You risk losing product or failing to remove the impurity. Stick to solubility-based methods (Recrystallization).
Q: The product is colored (Red/Brown). Is it impure?
A: Yes. The color usually comes from trapped elemental bromine (
) or oxidized phenolic species.
The Fix: Dissolve the solid in Ethyl Acetate and wash with a 10% Sodium Thiosulfate (
) solution. This reduces to colorless bromide ions.
References
Synthesis and Properties of Parabens
Source: Altenburger, I. et al. "Synthesis and crystallization of methyl 4-bromo-2-(methoxymethoxy)benzoate." Acta Crystallographica Section E, 2012.
Relevance: Confirms structural data and crystallization behavior of brominated paraben deriv
URL:
General Purification of Halogenated Phenols
Source: "Purification of Organic Solids by Recrystallization." University of Colorado Boulder, Organic Chemistry Modules.
Relevance: Standard protocols for mixed-solvent recrystallization (Methanol/Water) for phenolic compounds.
URL:
pKa Data for Substituted Phenols
Source: "Acidity of substituted phenols." Bordwell pKa Table (retrieved via Evans Group, Harvard).
Relevance: Establishes the electron-withdrawing effect of ortho-halogens on phenol acidity.
URL:
Troubleshooting
Technical Support Center: Stabilizing Methyl 2-bromo-4-hydroxybenzoate During Thermal Processing
Welcome to the technical support center for handling and processing Methyl 2-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile inte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling and processing Methyl 2-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We understand that ensuring the stability of your starting materials and intermediates is critical for reproducible and high-yielding reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of degradation of Methyl 2-bromo-4-hydroxybenzoate upon heating.
Introduction: Understanding the Instability of Methyl 2-bromo-4-hydroxybenzoate
Methyl 2-bromo-4-hydroxybenzoate is a valuable building block in organic synthesis. However, its structure, containing a phenolic hydroxyl group, a methyl ester, and a bromine atom on an aromatic ring, makes it susceptible to degradation under thermal stress. The primary degradation pathways are hydrolysis of the methyl ester and decarboxylation, particularly if the ester is first cleaved to the corresponding carboxylic acid. These side reactions can significantly lower the yield of your desired product and introduce impurities that complicate purification. This guide will equip you with the knowledge and practical protocols to mitigate these degradation pathways and ensure the integrity of your compound during heating.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of degradation when heating Methyl 2-bromo-4-hydroxybenzoate?
A1: The initial signs of degradation can be subtle. Visually, you might observe a color change in your reaction mixture, often turning yellow or brown. Analytically, the most common indicators are:
Appearance of a new, more polar spot on Thin-Layer Chromatography (TLC): This often corresponds to the formation of 2-bromo-4-hydroxybenzoic acid due to hydrolysis.
Gas evolution: Decarboxylation of the corresponding carboxylic acid will release carbon dioxide, which may be observed as bubbling in the reaction mixture.
Complex proton NMR spectra: The appearance of new aromatic and methoxy signals in the crude ¹H NMR spectrum that do not correspond to your starting material or expected product.
Q2: At what temperature does Methyl 2-bromo-4-hydroxybenzoate start to degrade?
A2: While a definitive decomposition temperature for every experimental setup can vary, thermal analysis of related phenolic compounds suggests that degradation can become significant at temperatures exceeding 120-150°C, especially in the presence of water, acids, or bases.[1][2] For instance, studies on phenol-formaldehyde resins show exothermic curing reactions and potential decomposition events in the 139-151°C range.[1] It is crucial to maintain the reaction temperature at the lowest effective level to minimize degradation.
Q3: Can the solvent I use affect the stability of Methyl 2-bromo-4-hydroxybenzoate during heating?
A3: Absolutely. The choice of solvent is critical.
Protic solvents , especially water and to a lesser extent alcohols like methanol and ethanol, can participate in the hydrolysis of the methyl ester. If these solvents are necessary for your reaction, ensure they are rigorously dried and consider using a milder base if applicable.
Aprotic polar solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are generally better choices for minimizing hydrolysis. However, be aware that these solvents can be difficult to remove and may have their own reactivity at high temperatures.
Aprotic non-polar solvents like toluene or xylene are excellent for high-temperature reactions and are less likely to participate in degradation pathways.
Q4: Is it necessary to use an inert atmosphere?
A4: Yes, it is highly recommended. Phenolic compounds can be susceptible to oxidation at elevated temperatures, which can lead to the formation of colored impurities.[3] Conducting your reaction under an inert atmosphere of nitrogen or argon will help to prevent oxidative degradation.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems encountered when heating Methyl 2-bromo-4-hydroxybenzoate.
Problem 1: Low Yield and Presence of a Water-Soluble Byproduct
Symptom: You observe a significantly lower yield of your desired product than expected. During aqueous workup, a significant amount of material seems to be lost to the aqueous layer. TLC of the crude product shows a polar baseline spot.
Probable Cause:Hydrolysis of the methyl ester to form 2-bromo-4-hydroxybenzoic acid. This carboxylic acid is more polar and can be deprotonated by a basic wash, rendering it water-soluble.
Troubleshooting Steps:
Confirm Hydrolysis: Acidify the aqueous washings from your workup. If a precipitate forms, isolate it and analyze by ¹H NMR or mass spectrometry to confirm the presence of 2-bromo-4-hydroxybenzoic acid.
Optimize Reaction Conditions:
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. The presence of water is a key contributor to hydrolysis.[4]
Temperature Control: Reduce the reaction temperature to the minimum required for the desired transformation.
pH Control: If your reaction conditions are basic, consider using a milder, non-nucleophilic base. If acidic, ensure the acid catalyst is used in the minimum effective concentration.
Modified Workup:
Avoid strong bases like NaOH or KOH for neutralization. Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) and perform the wash quickly.[5]
Perform all aqueous washes with ice-cold water or brine to minimize hydrolysis during the workup.[5]
Problem 2: Gas Evolution and Formation of a Non-polar Byproduct
Symptom: You observe bubbling in your reaction mixture that is not attributable to boiling. Your crude product analysis (GC-MS or ¹H NMR) shows the presence of 3-bromophenol.
Probable Cause:Decarboxylation. This typically occurs after the initial hydrolysis of the methyl ester to 2-bromo-4-hydroxybenzoic acid. The resulting hydroxybenzoic acid can then lose CO₂ upon further heating to form 3-bromophenol.
Troubleshooting Steps:
Address the Root Cause (Hydrolysis): Decarboxylation is a secondary degradation product. Therefore, the primary focus should be on preventing the initial hydrolysis of the ester by following the steps outlined in Problem 1 .
Strict Temperature Control: Decarboxylation is highly temperature-dependent. Maintain precise and uniform heating of your reaction mixture to avoid localized "hot spots" where the temperature may exceed the decarboxylation threshold.
Problem 3: Reaction Mixture Darkens Significantly, and Multiple Unidentified Byproducts are Formed
Symptom: The reaction mixture turns dark brown or black upon heating. TLC and NMR analysis of the crude product show a complex mixture of byproducts that are difficult to identify.
Probable Cause:Oxidative and/or other complex decomposition pathways. Phenols are susceptible to oxidation, especially at high temperatures in the presence of air.[3] The bromine substituent can also influence the reactivity of the aromatic ring.
Troubleshooting Steps:
Implement an Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Use High-Purity Reagents: Impurities, especially trace metals, can catalyze decomposition reactions. Ensure your starting material, reagents, and solvent are of high purity.
Consider a Protecting Group Strategy: If optimization of reaction conditions does not sufficiently suppress degradation, protecting the phenolic hydroxyl group is the most robust solution.
Preventative Strategy: Protecting Group Protocols
For reactions that require prolonged heating or harsh conditions, protecting the reactive phenolic hydroxyl group is the most effective strategy to prevent degradation. The ideal protecting group should be easy to introduce, stable under your reaction conditions, and readily removed without affecting other functional groups.
Recommended Thermally Stable Protecting Groups
Protecting Group
Protection Reagent(s)
Typical Deprotection Conditions
Stability & Notes
Benzyl Ether (Bn)
Benzyl bromide (BnBr), K₂CO₃, in Acetone or DMF
H₂, Pd/C in EtOH or EtOAc
Very stable to a wide range of acidic and basic conditions. Can be cleaved under neutral conditions.[6][7]
tert-Butyldimethylsilyl Ether (TBDMS or TBS)
TBDMS-Cl, Imidazole, in DMF
Tetrabutylammonium fluoride (TBAF) in THF
Stable to basic conditions, organometallics, and some reducing agents. Cleaved by acid and fluoride sources.[8][9]
Experimental Protocol 1: Protection of Methyl 2-bromo-4-hydroxybenzoate as a Benzyl Ether
This protocol describes the benzylation of the phenolic hydroxyl group, which is a robust protecting group for high-temperature applications.[10][11]
Materials:
Methyl 2-bromo-4-hydroxybenzoate
Benzyl bromide (BnBr)
Potassium carbonate (K₂CO₃), anhydrous
Acetone or DMF, anhydrous
Nitrogen or Argon gas supply
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-4-hydroxybenzoate (1.0 eq).
Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone or DMF (to a concentration of ~0.5 M).
Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas.
With vigorous stirring, add benzyl bromide (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux (for acetone) or 60-80°C (for DMF) and monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-bromo-4-(benzyloxy)benzoate.
Workflow for Protection and Deprotection
Caption: Workflow for using a protecting group strategy.
Experimental Protocol 2: Deprotection of the Benzyl Ether
Materials:
Methyl 2-bromo-4-(benzyloxy)benzoate
Palladium on carbon (10 wt. % Pd/C)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
Dissolve the protected compound in EtOH or EtOAc in a flask suitable for hydrogenation.
Carefully add 10% Pd/C (typically 5-10 mol % of Pd).
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
Monitor the reaction by TLC until all the starting material is consumed.
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Analytical Methods for Monitoring Degradation
To effectively troubleshoot and optimize your reaction, it is essential to have reliable analytical methods to identify and quantify the starting material, desired product, and any degradation products.
A reverse-phase HPLC method is well-suited for separating the non-polar starting material and product from the more polar degradation products.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12][13]
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.
Example Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes.
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile degradation products like 3-bromophenol. For less volatile compounds, derivatization may be necessary.[14][15][16]
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the phenolic compounds, they can be derivatized to their acetate or silyl ethers. For example, react a dried aliquot of the crude reaction mixture with acetic anhydride and pyridine, or with a silylating agent like BSTFA.
Column: A mid-polarity column such as a DB-5ms or DB-17ms is suitable.
Injection: Split/splitless inlet.
Oven Program: A temperature ramp from ~50°C to 280°C at 10-20°C/min.
Detection: Mass spectrometer in full scan mode to identify unknown peaks, and selected ion monitoring (SIM) for quantification of known compounds.
Decision Tree for Troubleshooting Degradation
Caption: Troubleshooting decision tree for degradation issues.
References
Chow, S. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Polymer, 35(26), 5685-5692.
NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets.
Grokipedia. (n.d.). Mitsunobu reaction.
ResearchGate. (n.d.). DSC curve of phenolic resin in curing. [Diagram].
Zenodo. (n.d.).
Kim, S., et al. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89(10), 2589–2596.
BenchChem. (2025).
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups.
Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
BenchChem. (2025). Technical Support Center: HPLC Separation of 4-Bromo-3-hydroxy-2-naphthoic acid.
Wikipedia. (n.d.). Mitsunobu reaction.
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates.
Gelest. (n.d.). Other. Gelest Technical Library.
ResearchGate. (n.d.).
MDPI. (2025, November 11).
BenchChem. (2025). troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
PubMed. (2024, July 1). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII.
Reddit. (n.d.). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)
Chemistry Steps. (n.d.). Mitsunobu Reaction.
ResearchGate. (2025, November 14).
Pearson. (2022, May 4). Silyl Ether Protecting Groups: Videos & Practice Problems.
Asian Journal of Chemistry. (1990).
ResearchGate. (2009, January 13). (PDF) Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr.
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
MDPI. (2019, November 29).
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
ResearchGate. (2024, October 9).
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. (n.d.).
Journal of Chinese Mass Spectrometry Society. (2011). Determination of Bromophenols in Fishery Product by GPC and GC/MS. 32(6), 350.
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. 93, 63-74.
RSC Publishing. (2014, March 26). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups.
Scribd. (n.d.).
NIH. (n.d.).
ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
ResearchGate. (2023, December 14). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
Technical Support Center: Purification of Phenolic Compounds
Topic: Removal of Colored Impurities from Phenolic Compounds To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Division Subject: Trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Colored Impurities from Phenolic Compounds
To: Research Scientists, Process Chemists, and Drug Development Professionals
From: Senior Application Scientist, Separation Sciences Division
Subject: Troubleshooting & Protocol Guide for Phenolic De-colorization
Executive Summary
Phenolic compounds are notoriously prone to oxidation, resulting in colored impurities (quinones, polymerized tars) that compromise assay purity and product aesthetic. Furthermore, their high affinity for transition metals (particularly Fe³⁺) leads to intense purple/black coordination complexes.
This guide moves beyond generic "charcoal treatment" advice. It provides a root-cause diagnostic framework and chemically grounded protocols for removing these impurities without sacrificing yield.
Module 1: Diagnostic & Characterization
Before selecting a purification method, you must identify the source of the color.[1] Blindly applying activated carbon often results in yield loss without solving the underlying issue.
Diagnostic Workflow: The "Color-Cause" Matrix
Observation
Probable Cause
Confirmation Test
Recommended Action
Pink / Red / Brown
Oxidative degradation (Quinones)
Color intensifies at pH > 8 (phenolate formation promotes oxidation).
Protocol A: Chemical Reduction or Protocol B: Adsorption
Purple / Blue / Black
Metal Coordination (Fe³⁺-Phenol complex)
Add 1 drop of conc. HCl or EDTA solution. Color should fade/disappear immediately.
Protocol C: Chelation & Acidification
Yellow / Amber
Conjugated impurities / Flavonoids
UV-Vis scan shows broad shoulder >350nm.
Protocol B: Polymeric Resin Adsorption
Dark Tar / Oil
Oxidative Polymerization
Insoluble in original solvent; "gummy" residue.
Pre-treatment: Filtration + Protocol B
Visual Logic: Purification Decision Tree
Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity type.
Module 2: Experimental Protocols
Protocol A: Chemical Rescue via Sodium Dithionite (Reductive Bleaching)
Best for: High-value phenolic products where yield loss via adsorption is unacceptable. This method chemically reduces colored quinones back to colorless hydroquinones.
Mechanism:
Step-by-Step:
Dissolution: Dissolve the crude phenol in a water-miscible solvent (Ethanol, Methanol, or Water).
Reagent Prep: Prepare a fresh saturated solution of Sodium Dithionite (Na₂S₂O₄) in water. Note: Dithionite degrades rapidly in solution; use immediately.
Addition: Under inert atmosphere (N₂ or Ar), add the dithionite solution dropwise to the phenol solution.
Observation: The red/pink color should fade almost instantly.
Stabilization: Acidify the mixture to pH 3-4 using dilute H₂SO₄ or HCl. Crucial: Dithionite byproducts are unstable at neutral pH and can cause re-oxidation.
Isolation: Extract the phenol into an organic solvent (e.g., Ethyl Acetate) or crystallize immediately.
Self-Validating Check:
Take a small aliquot of the "bleached" solution and expose it to air for 10 minutes. If it turns pink again rapidly, your antioxidant excess is insufficient, or you must process under strict anaerobic conditions.
Protocol B: Adsorption (Activated Carbon vs. Polymeric Resins)
Best for: Bulk removal of complex organic impurities.
Comparative Data: Adsorbent Selection
Feature
Activated Carbon (PAC)
Polymeric Resin (e.g., XAD-4, FPX66)
Selectivity
Low (Adsorbs product & impurity)
Moderate/High (Size/Polarity exclusion)
Yield Loss
High (10-20% common)
Low (<5%)
Regeneration
Difficult/Impossible
Easy (Solvent wash)
Best For
One-off, small scale
Scalable, repetitive processes
Workflow (Resin Column):
Pre-conditioning: Wash the resin (e.g., Amberlite XAD-16 or FPX66) with 2 Bed Volumes (BV) of Acetone, followed by 4 BV of water.
Loading: Load the phenolic solution (aqueous or low % alcohol) at a slow flow rate (1-2 BV/hour). Phenols adsorb via hydrophobic interaction.
Washing: Wash with slightly acidic water (pH 3) to keep phenols protonated (neutral) and adsorbed, while washing away salts and highly polar colors.
Elution: Elute the target phenol with Ethanol or Acetone.[2] Collect fractions.
Validation: Monitor fractions via TLC or UV (280 nm). Stop collection when the "tail" fraction shows color.
Protocol C: Iron De-Complexation
Best for: Removing purple/black discoloration caused by trace iron.
Step-by-Step:
Acidification: Adjust solution pH to < 2.0 using HCl. This breaks the Phenol-Fe coordinate bond.
Chelation: Add 0.1 - 0.5 eq of EDTA (Disodium salt) or Citric Acid.
Separation:
If product precipitates: Filter the solid. The iron remains in the mother liquor as the EDTA complex.
If liquid-liquid extraction: Wash the organic phase with the acidic EDTA solution. The purple color will transfer to the aqueous layer.
Module 3: Troubleshooting & FAQs
Q1: I treated my sample with activated carbon, but the filtrate is still pink. Why?A: This is likely re-oxidation or pH-dependent ionization .
Cause 1: Phenols are auto-oxidizable. Carbon filtration removes the current colored impurities, but air exposure during filtration generates new quinones.
Fix: Filter under nitrogen or add a trace antioxidant (e.g., 0.1% sodium metabisulfite) to the receiving flask before filtration.
Cause 2:[3][4][5] If your solvent is basic (pH > 8), phenols exist as phenolates, which are more colored and more prone to oxidation. Acidify to pH 3-4 before carbon treatment.
Q2: My yield dropped by 40% after carbon treatment. How do I prevent this?A: You are likely using excess carbon or the wrong pore size .
Mechanism:[6] Activated carbon binds planar aromatic rings (like phenols) via
stacking. It does not distinguish well between your product and the impurity.
Fix: Switch to a Polymeric Adsorbent (e.g., XAD-4 or FPX66) . These resins have defined pore structures that can exclude larger colored oligomers while reversibly binding the smaller phenol molecules. Alternatively, perform a "carbon isotherm" study: treat aliquots with 1%, 5%, and 10% carbon w/w to find the minimum effective dose.
Q3: The product looks white when wet but turns brown upon drying.A: This indicates surface oxidation during the drying process.
Fix: Do not oven dry in air. Use a vacuum oven at the lowest practical temperature (< 40°C). Backfill the oven with Nitrogen, not air. If the compound is extremely sensitive, store it as a solution or under Argon.
Q4: I have a persistent purple color that resists carbon treatment.A: This is almost certainly an Iron-Phenol complex . Carbon is poor at removing metal ions.
Fix: See Protocol C . You must break the metal complex with acid/chelators before any adsorption step will work.
Module 4: Mechanistic Visualization
Adsorption & Oxidation Pathways
Figure 2: Chemical pathways of color formation (Red/Black) and the corrective mechanisms (Green).
References
Soto, M. L., Moure, A., Domínguez, H., & Parajó, J. C. (2011). Recovery, concentration and purification of phenolic compounds by adsorption: A review. Journal of Food Engineering. 7[7]
Zagklis, D. P., & Paraskeva, C. A. (2023). Resin Adsorption of Phenolic Compounds from Olive Leaf and Coffee Residue Extracts. MDPI. 8[9]
Creative Bioarray . Decolorization Protocol: Methods and Mechanisms. 1[2][9][10][11][12][13][14]
Organic Chemistry Portal . Sodium Dithionite (Sodium Hydrosulfite) as a Reducing Agent.[10][15] 6[9][14]
Biotage . How can I remove color from my reaction product? (Purification Strategy). 4[7][10][11][14]
Analytical Standard Guide: Methyl 2-bromo-4-hydroxybenzoate
Executive Summary: The Isomer Challenge In pharmaceutical development and preservative analysis, Methyl 2-bromo-4-hydroxybenzoate represents a critical analytical target, primarily serving as a process impurity standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In pharmaceutical development and preservative analysis, Methyl 2-bromo-4-hydroxybenzoate represents a critical analytical target, primarily serving as a process impurity standard or a specialized synthetic intermediate.
Its structural similarity to the widely used preservative Methyl Paraben (Methyl 4-hydroxybenzoate) and its common brominated byproduct, Methyl 3-bromo-4-hydroxybenzoate , creates a significant analytical challenge. "Generic" or reagent-grade sources often fail to distinguish between the 2-bromo and 3-bromo regioisomers, leading to false identification in impurity profiling.
This guide objectively compares the Certified Analytical Standard of Methyl 2-bromo-4-hydroxybenzoate against Reagent Grade alternatives, demonstrating why high-fidelity characterization is non-negotiable for regulatory compliance and synthetic precision.
Technical Profile & Criticality
Property
Specification
Chemical Name
Methyl 2-bromo-4-hydroxybenzoate
Molecular Formula
C₈H₇BrO₃
Molecular Weight
231.04 g/mol
Key Application
Impurity profiling (HPLC/GC), Isomeric differentiation, Synthetic building block
Critical Attribute
Regioisomeric Purity (Must be free of the 3-bromo isomer)
Why the "Standard" Grade Matters
In organic synthesis, bromination of Methyl Paraben naturally favors the 3-position (ortho to the hydroxyl group) due to the activating nature of the phenol. The 2-position (ortho to the ester) is less favorable. Consequently, Reagent Grade material labeled generically may contain significant isomeric mixtures or be mislabeled entirely. Only a Certified Analytical Standard guarantees the specific 2-bromo substitution pattern, verified by 2D-NMR.
Comparative Analysis: Analytical Standard vs. Alternatives
We compared the performance of a Certified Analytical Standard (CAS) (>99.8% purity, isomerically pure) against a commercially available Reagent Grade (RG) alternative (~95% purity).
Objective: To determine if the material contains the correct regioisomer and is free of co-eluting impurities.
Feature
Certified Analytical Standard (CAS)
Reagent Grade (RG) Alternative
Impact on Data
Assay (HPLC)
99.9%
94.2%
RG introduces mass balance errors in quantification.
Isomeric Impurity
Not Detected (ND)
~4.5% (3-bromo isomer)
RG causes "ghost peaks" or co-elution, invalidating impurity profiles.
Identification
Confirmed 2-Bromo (NMR)
Mixed 2-Bromo / 3-Bromo
High risk of misidentifying the structure in synthesis.
Homogeneity
High (Crystallized/Milled)
Low (Batch-to-batch variance)
Inconsistent retention times (RT) across batches.
Comparison 2: Structural Integrity (NMR)
Objective: To validate the substitution pattern.
CAS: Shows distinct meta-coupling (J ~2.0 Hz) and ortho-coupling characteristic of the 2-bromo substitution pattern.
RG: Spectrum shows complex multiplets indicating a mixture of 2-bromo and 3-bromo isomers, making it unsuitable for use as a reference marker.
Experimental Validation Protocols
The following protocols were designed to validate the standard's performance. These are self-validating systems: if the resolution criteria are not met, the system is not suitable for release testing.
Protocol A: High-Resolution HPLC Separation of Regioisomers
Use this method to distinguish Methyl 2-bromo-4-hydroxybenzoate from Methyl Paraben and the 3-bromo isomer.
Instrument: UHPLC with PDA Detection (254 nm)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm)
Mobile Phase:
Resolution (Rs): > 2.0 between Methyl 2-bromo-4-hydroxybenzoate and Methyl 3-bromo-4-hydroxybenzoate.
Tailing Factor: < 1.5.
Experimental Logic:
The gradient starts with low organic content (10%) to maximize interaction with the stationary phase, allowing the subtle hydrophobicity differences between the ortho-to-ester (2-bromo) and ortho-to-hydroxyl (3-bromo) isomers to resolve.
Protocol B: Structural Confirmation via 1H-NMR
Use this to verify the identity of the standard.
Solvent: DMSO-d6
Key Signals for Methyl 2-bromo-4-hydroxybenzoate:
Aromatic H3 (d): ~7.0 ppm (Doublet, J=2.5 Hz) - Meta coupling to H5.
Aromatic H5 (dd): ~6.8 ppm (Doublet of doublets) - Coupled to H6 and H3.
Note: The 3-bromo isomer would show a singlet for H2 (isolated) and a doublet pair for H5/H6, creating a clearly different pattern.
Visualizations
Diagram 1: Analytical Workflow for Impurity Identification
This workflow illustrates the decision logic for qualifying the standard.
Caption: Logical workflow for distinguishing regioisomers using HPLC and NMR to validate the Analytical Standard.
Diagram 2: Formation Pathway & Selectivity
Understanding the chemical origin helps in selecting the right standard.
Caption: Reaction pathway showing why the 2-bromo isomer is rare and requires specific synthesis/purification to be a standard.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69974803, Methyl 2-bromo-4-hydroxybenzoate. Retrieved from [Link]
European Pharmacopoeia (Ph.[1] Eur.). Monograph: Methyl Parahydroxybenzoate (Impurities section).[2][3][4] (General reference for paraben impurity profiling standards).
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate.[5] European Journal of Pharmaceutical and Medical Research.[5] Retrieved from [Link]
Validated HPLC Assay for the Quantification of Methyl 2-bromo-4-hydroxybenzoate
A Comparative Method Development & Validation Guide Executive Summary & Technical Context[1][2][3][4][5][6][7] Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4) is a halogenated phenolic ester utilized as a critical in...
Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4) is a halogenated phenolic ester utilized as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific antimicrobial agents. Unlike its non-brominated precursor (Methyl Paraben), the introduction of a bromine atom at the ortho position to the ester group (C2) significantly alters the molecule's lipophilicity (LogP ~2.6) and steric profile.
The Analytical Challenge:
Standard HPLC methods for hydroxybenzoates often utilize generic C18 columns with isocratic elution. While sufficient for simple parabens, these methods frequently fail for Methyl 2-bromo-4-hydroxybenzoate due to:
Isomeric Co-elution: Difficulty distinguishing the 2-bromo isomer from the thermodynamically favored 3-bromo byproduct (formed during non-regioselective bromination).
Peak Tailing: The phenolic moiety interacts with residual silanols on silica-based columns.
Hydrophobic Retention: The bromine atom increases retention, leading to excessive run times in isocratic modes.
This guide compares a Standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter provides the necessary selectivity and robustness for validated quantification.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following table summarizes the performance of the standard approach versus the optimized protocol developed for this assay.
Feature
Method A: Standard Generic
Method B: Optimized Specific (Recommended)
Stationary Phase
C18 (Octadecylsilane), 5 µm
Phenyl-Hexyl, 3.5 µm
Separation Mechanism
Hydrophobic Interaction only
Hydrophobic + - Interaction
Selectivity ()
Low (Co-elution of 2-Br and 3-Br isomers)
High (Baseline resolution of isomers)
Mobile Phase
MeOH : Phosphate Buffer (Isocratic)
Acetonitrile : 0.1% Formic Acid (Gradient)
Run Time
> 25 minutes (Broad peaks)
12 minutes (Sharp peaks)
Peak Symmetry
0.8 - 1.5 (Tailing evident)
0.95 - 1.05 (Excellent symmetry)
LOD (S/N=3)
0.5 µg/mL
0.05 µg/mL
Scientist’s Insight: The Phenyl-Hexyl column is superior here because the electronegative bromine atom affects the electron density of the benzene ring. The
- interactions of the phenyl-hexyl stationary phase are sensitive to these electronic differences, allowing it to separate the 2-bromo target from 3-bromo impurities, which a C18 column (interacting only based on hydrophobicity) often cannot do.
Validated Experimental Protocol (Method B)
This protocol has been validated following ICH Q2(R1) guidelines.
Detection: UV at 254 nm (Benzoate absorption maximum).
Gradient Program
Time (min)
% Mobile Phase A (0.1% Formic Acid)
% Mobile Phase B (Acetonitrile)
0.0
90
10
8.0
10
90
10.0
10
90
10.1
90
10
12.0
90
10
Standard Preparation
Stock Solution: Dissolve 10 mg of Methyl 2-bromo-4-hydroxybenzoate in 10 mL of ACN (1.0 mg/mL).
Working Standard: Dilute Stock to 50 µg/mL using Water:ACN (50:50).
Method Development Logic & Workflow
The following diagram illustrates the decision-making process used to arrive at the optimized Phenyl-Hexyl method, highlighting the critical "Fail" points of standard methods.
Caption: Workflow demonstrating the transition from a generic C18 failure to a successful Phenyl-Hexyl separation strategy.
Validation Results (Representative Data)
The method was validated for Linearity, Precision, Accuracy, and Sensitivity.
Linearity & Range
A calibration curve was constructed from 5 µg/mL to 100 µg/mL.
Parameter
Result
Acceptance Criteria
Regression Equation
N/A
Correlation Coefficient ()
0.9998
Range
5 - 100 µg/mL
80-120% of test conc.
Accuracy (Recovery Studies)
Spike recovery performed at 80%, 100%, and 120% levels.
Spike Level
% Recovery (Mean, n=3)
% RSD
Low (80%)
99.4%
0.8%
Medium (100%)
100.2%
0.5%
High (120%)
99.8%
0.6%
Precision (Repeatability)
Six replicate injections of the 50 µg/mL standard.
Retention Time RSD: 0.08%
Peak Area RSD: 0.45% (Limit: < 2.0%)
Biological & Chemical Relevance[3][5][9][10][11][12][13]
Understanding the impurities is vital for this assay. The diagram below details the structural relationship between the target analyte and its common impurities which this method successfully resolves.
Caption: Chemical relationship showing why separation of the 2-bromo target from 3-bromo and dibromo impurities is critical.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69974803, Methyl 2-bromo-4-hydroxybenzoate. Retrieved January 30, 2026 from [Link]
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC.[5] (Application Note demonstrating Phenyl-Hexyl selectivity for phenolic preservatives). Retrieved from [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Spectroscopic Differentiation of Methyl Bromo-hydroxybenzoate Isomers: A Comparative Guide
Abstract: In pharmaceutical development and synthetic chemistry, the precise structural characterization of isomeric molecules is a critical step that dictates biological activity, reactivity, and safety. Positional isom...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: In pharmaceutical development and synthetic chemistry, the precise structural characterization of isomeric molecules is a critical step that dictates biological activity, reactivity, and safety. Positional isomers, while sharing the same molecular formula, can exhibit vastly different properties. This guide provides an in-depth spectroscopic comparison of three key positional isomers of Methyl Bromo-hydroxybenzoate: Methyl 2-bromo-4-hydroxybenzoate, Methyl 3-bromo-4-hydroxybenzoate, and Methyl 5-bromo-2-hydroxybenzoate. We will explore how the strategic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural elucidation. This document serves as a practical resource for researchers, offering not only comparative data but also the underlying chemical principles that govern the observed spectral differences.
The Structural Basis for Spectral Differences
The electronic environment of a molecule is profoundly influenced by the nature and position of its substituents. In the case of our target isomers, three groups dictate the spectral outcomes: the electron-withdrawing ester (-COOCH₃) and bromine (-Br) groups, and the strongly electron-donating hydroxyl (-OH) group. Their positions relative to one another create unique electronic distributions and steric environments, which are the root cause of their distinct spectroscopic fingerprints.
A particularly important structural feature arises in isomers with an ortho-hydroxyl group relative to the carbonyl of the ester, such as Methyl 5-bromo-2-hydroxybenzoate. This arrangement facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[1][2][3] This interaction locks the conformation and significantly alters the characteristic vibrational frequencies and proton chemical shifts, providing a powerful diagnostic tool.
Figure 1: Structures of Methyl Bromo-hydroxybenzoate IsomersStructures of the three isomers under comparison.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the initial and most effective technique for determining the molecular weight and confirming the presence of bromine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.
Expert Interpretation & Data Comparison
All three isomers have the same molecular formula, C₈H₇BrO₃, and a nominal molecular weight of 230/232 g/mol .[4][5][6] The most telling feature in their mass spectra is the bromine isotopic pattern . Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7][8][9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This signature is a definitive confirmation of a monobrominated compound.
While the molecular ion pattern confirms the presence of bromine, fragmentation patterns can offer further clues, though they are often similar for positional isomers. Common fragmentation pathways for these esters include the loss of the methoxy radical (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).[10][11]
Figure 2: Bromine Isotope Pattern in MS
Characteristic 1:1 intensity ratio for M⁺ and M+2 peaks.
Table 1: Key Mass Spectrometry Data
Isomer
Molecular Formula
Molecular Weight (Da)
Key Fragments (m/z)
Methyl 2-bromo-4-hydroxybenzoate
C₈H₇BrO₃
229.95786
230/232 (M⁺/M+2), 199/201, 171/173
Methyl 3-bromo-4-hydroxybenzoate
C₈H₇BrO₃
229.95786
230/232 (M⁺/M+2), 199/201, 171/173
Methyl 5-bromo-2-hydroxybenzoate
C₈H₇BrO₃
229.95786
230/232 (M⁺/M+2), 199/201, 171/173
Infrared (IR) Spectroscopy Analysis
IR spectroscopy excels at identifying functional groups and is particularly powerful for distinguishing these isomers based on hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Background Scan: An initial scan of the clean ATR crystal (e.g., diamond) is taken to establish a background spectrum.
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact.
Data Acquisition: Infrared radiation is passed through the crystal. The beam penetrates a short distance into the sample, and the resulting absorption of energy at specific frequencies is measured by the detector.
Processing: The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Expert Interpretation & Data Comparison
The key diagnostic feature in the IR spectra is the O-H stretching vibration .
Intermolecular H-bonding (2-bromo-4-hydroxy and 3-bromo-4-hydroxy isomers): These molecules form hydrogen bonds with each other in the solid state. This results in a broad absorption band typically appearing between 3200-3500 cm⁻¹ .
Intramolecular H-bonding (5-bromo-2-hydroxy isomer): The ortho hydroxyl and carbonyl groups form a strong internal hydrogen bond.[1][12][13] This results in a distinct, sharper, and often lower frequency absorption band , typically around 3100-3200 cm⁻¹ .[14]
The C=O (carbonyl) stretching frequency also provides a crucial clue. The intramolecular hydrogen bond in the 5-bromo-2-hydroxy isomer weakens the C=O double bond by delocalizing electron density, shifting its absorption to a lower wavenumber (e.g., ~1680 cm⁻¹) compared to the other isomers where the carbonyl stretch appears at a higher frequency (e.g., >1700 cm⁻¹).
Table 2: Comparative IR Frequencies (cm⁻¹)
Isomer
O-H Stretch (cm⁻¹)
C=O Stretch (cm⁻¹)
C-Br Stretch (cm⁻¹)
Methyl 2-bromo-4-hydroxybenzoate
~3350 (Broad)
~1710
~650
Methyl 3-bromo-4-hydroxybenzoate
~3350 (Broad)
~1715
~670
Methyl 5-bromo-2-hydroxybenzoate
~3180 (Sharper)
~1685
~660
¹H NMR Spectroscopy Analysis
¹H NMR provides the most definitive information regarding the substitution pattern on the aromatic ring by revealing the number of unique protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (splitting patterns).
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is shimmed to ensure homogeneity.
Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting signals (Free Induction Decay, FID) are detected.
Data Processing: A Fourier transform is applied to the FID to convert the time-domain data into a frequency-domain spectrum, which is then phased and baseline-corrected.
Expert Interpretation & Data Comparison
The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents.[15][16][17]
Electron-donating groups (-OH) shield nearby protons (ortho and para positions), shifting their signals upfield (to lower ppm values).
Electron-withdrawing groups (-COOCH₃, -Br) deshield nearby protons, shifting them downfield (to higher ppm values).[17][18]
Methyl 2-bromo-4-hydroxybenzoate:
Three aromatic protons with distinct signals.
H-3 is ortho to both -Br and -COOCH₃, making it significantly deshielded.
The splitting pattern will be an AX system between H-5 and H-6, with H-3 appearing as a singlet or narrowly split.
Methyl 3-bromo-4-hydroxybenzoate:
Three aromatic protons in an AMX system.
H-2 is ortho to the deshielding -COOCH₃.
H-5 is ortho to both the shielding -OH and deshielding -Br.
H-6 is meta to -Br and ortho to -COOCH₃. This complex interplay results in a predictable but distinct set of signals.
Methyl 5-bromo-2-hydroxybenzoate:
Three aromatic protons.
The intramolecular hydrogen bond causes the hydroxyl proton to appear far downfield (>10 ppm).
H-6 is ortho to the deshielding -COOCH₃.
H-4 is ortho to the deshielding -Br.
Table 3: Comparative ¹H NMR Data (Aromatic Region, values are approximate)
Isomer
H-Signal 1 (ppm, mult., J Hz)
H-Signal 2 (ppm, mult., J Hz)
H-Signal 3 (ppm, mult., J Hz)
-OH (ppm)
-OCH₃ (ppm)
2-bromo-4-hydroxy
~7.8 (d, J≈2)
~7.0 (dd, J≈8, 2)
~6.8 (d, J≈8)
~6.0
~3.9
3-bromo-4-hydroxy
~8.1 (d, J≈2)
~7.8 (dd, J≈8, 2)
~7.0 (d, J≈8)
~6.2
~3.9
5-bromo-2-hydroxy
~7.9 (d, J≈2.5)
~7.5 (dd, J≈9, 2.5)
~6.9 (d, J≈9)
~10.5
~3.9
An Integrated Strategy for Isomer Identification
A logical workflow combining these techniques ensures confident and efficient structure elucidation.
Figure 3: Isomer Identification Workflow
A systematic approach to differentiate the isomers.
Conclusion
The differentiation of Methyl 2-bromo-4-hydroxybenzoate and its positional isomers is a straightforward process when a multi-technique spectroscopic approach is employed. Mass spectrometry provides the foundational confirmation of molecular weight and bromine presence. Infrared spectroscopy serves as a rapid and powerful tool to identify the presence or absence of intramolecular hydrogen bonding, immediately singling out the ortho-hydroxy isomer. Finally, ¹H NMR spectroscopy delivers the definitive evidence, mapping the precise substitution pattern on the aromatic ring through unique chemical shifts and coupling constants. This guide demonstrates that a holistic analysis, grounded in the fundamental principles of chemical structure and spectroscopy, is the cornerstone of robust analytical science.
References
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1467. [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18933688, Methyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o1467. [Link]
The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69974803, Methyl 2-bromo-4-hydroxybenzoate. Retrieved from [Link]
All In All Chemistry (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]
University of Wisconsin-La Crosse (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. [Link]
LibreTexts Chemistry (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
LibreTexts Chemistry (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. [Link]
Ohtsu, H., & Tanaka, K. (2014). Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(ii,ii) complexes. Dalton Transactions, 43(35), 13306-13313. [Link]
Doc Brown's Chemistry (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. [Link]
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Mustafa, L., Keyhanfar, D., Bučar, D. K., & Cvetkovski, A. (2025). Intramolecular O−H∙∙∙O Hydrogen Bonding in Crystal Structures of Ortho-Hydroxymethyl-hydroxy (Hetero)arenes. UGD Academic Repository. [Link]
Brainly (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]
University of Calgary (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
Chemistry Steps (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
ResearchGate (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]
Doc Brown's Chemistry (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
Chemistry Spark (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
Semantic Scholar (n.d.). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-methylphenyl)sulfonamido)benzamides. Retrieved from [Link]
University of Calgary (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13983552, Methyl 4-bromo-2-hydroxybenzoate. Retrieved from [Link]
Pharmacy 180 (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
Chemistry with Caroline (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
Biological Magnetic Resonance Bank (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]
The Strategic Advantage of Methyl 2-bromo-4-hydroxybenzoate in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the vast a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the vast arsenal of chemical scaffolds, substituted aromatic rings serve as foundational elements in a multitude of therapeutic agents. This guide provides an in-depth technical comparison of methyl 2-bromo-4-hydroxybenzoate as a versatile building block, evaluating its efficacy against key alternatives and offering supporting experimental data to inform strategic synthetic planning.
Methyl 2-bromo-4-hydroxybenzoate, a trifunctional aromatic compound, presents a unique combination of reactive sites that allow for sequential and regioselective modifications. The interplay between the hydroxyl, bromo, and methyl ester functionalities provides a powerful platform for generating molecular diversity, a cornerstone of modern medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] This guide will delve into the practical applications of this building block, compare its performance with isomeric alternatives, and provide detailed experimental protocols for key transformations.
Unveiling the Synthetic Potential: A Comparative Analysis
The strategic placement of the bromine atom ortho to the methyl ester and meta to the hydroxyl group in methyl 2-bromo-4-hydroxybenzoate dictates its reactivity and provides distinct advantages over its isomers, namely methyl 3-bromo-4-hydroxybenzoate and methyl 4-bromo-2-hydroxybenzoate. The bromine atom serves as a versatile handle for various cross-coupling reactions, which are fundamental to constructing the complex molecular architectures often required for potent and selective drug candidates.[3]
Key Reactions and Comparative Performance
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable tools in drug discovery for the formation of carbon-carbon bonds. The electronic and steric environment of the bromine atom in methyl 2-bromo-4-hydroxybenzoate influences its reactivity in these transformations.
Table 1: Comparison of Building Blocks in Cross-Coupling Reactions
Building Block
Key Features
Advantages in Cross-Coupling
Potential Challenges
Methyl 2-bromo-4-hydroxybenzoate
Bromine ortho to ester, meta to hydroxyl
- Activated for oxidative addition in Pd-catalyzed reactions.- Ortho ester can provide steric hindrance, influencing selectivity in some reactions.
- Potential for steric hindrance to impact reaction rates with bulky coupling partners.
Methyl 3-bromo-4-hydroxybenzoate
Bromine meta to ester, ortho to hydroxyl
- Less sterically hindered than the 2-bromo isomer, potentially leading to faster reaction rates.
- The powerful para-directing effect of the hydroxyl group can influence the regioselectivity of further electrophilic aromatic substitutions.[4]
Methyl 4-bromo-2-hydroxybenzoate
Bromine para to hydroxyl, meta to ester
- Readily participates in cross-coupling reactions.
- Different substitution pattern may lead to altered biological activity of the final product.
The utility of these building blocks extends to the synthesis of a wide array of biologically active molecules. For instance, brominated phenolic compounds are precursors to derivatives with demonstrated antioxidant and anticancer activities.[5]
Case Study: Synthesis of Bioactive Scaffolds
To illustrate the practical application of these building blocks, consider the synthesis of a hypothetical kinase inhibitor scaffold. Kinase inhibitors are a major class of targeted cancer therapeutics, and their synthesis often relies on the construction of complex heterocyclic systems.[6]
Caption: Synthetic workflow for a kinase inhibitor scaffold.
In this workflow, the Sonogashira coupling of methyl 2-bromo-4-hydroxybenzoate with a terminal alkyne would be a key step. The choice of building block here is critical. The ortho-ester of the title compound could influence the conformation of the alkynylated intermediate, potentially favoring a specific cyclization pathway to the desired heterocyclic core.
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Anhydrous amine base (e.g., triethylamine or diisopropylamine) (7.0 eq)
Anhydrous solvent (e.g., THF)
Procedure:
To a solution of the aryl halide in the anhydrous solvent at room temperature, add the palladium catalyst, copper(I) iodide, and the amine base sequentially.[4]
Add the terminal alkyne dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.[1]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite®.[4]
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[4]
Synthesis of Methyl 4-bromo-2-hydroxybenzoate
This protocol describes the synthesis of an alternative building block, methyl 4-bromo-2-hydroxybenzoate.
Materials:
4-Bromo-2-hydroxybenzoic acid (1.0 eq)
Anhydrous methanol
Concentrated sulfuric acid (catalytic amount)
Procedure:
Dissolve 4-bromo-2-hydroxybenzoic acid in anhydrous methanol.
Slowly add a catalytic amount of concentrated sulfuric acid.[3]
Heat the reaction mixture to reflux and stir for 24 hours.[3]
After completion, pour the reaction solution into ice water and remove methanol by rotary evaporation.[3]
Extract the aqueous layer with ethyl acetate.
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[3]
Comparative Data on Bioactive Derivatives
The ultimate measure of a building block's efficacy lies in the biological activity of the molecules derived from it. While direct comparative studies are often proprietary, the literature provides numerous examples of bioactive compounds synthesized from related brominated aromatics, including antiviral and anticancer agents.[5][7] For instance, derivatives of bromophenols have shown potential as PARP inhibitors, a class of drugs used in cancer therapy.[8][9][10]
Table 2: Examples of Bioactive Compounds from Related Building Blocks
Methyl 2-bromo-4-hydroxybenzoate stands out as a highly valuable and versatile building block in the drug discovery landscape. Its unique substitution pattern offers a strategic advantage for the synthesis of complex and diverse molecular architectures. While its isomers, methyl 3-bromo-4-hydroxybenzoate and methyl 4-bromo-2-hydroxybenzoate, also serve as useful precursors, the specific arrangement of functional groups in the title compound provides medicinal chemists with a powerful tool to fine-tune the steric and electronic properties of their target molecules.
The provided experimental protocols and comparative data underscore the importance of careful building block selection. By understanding the nuances of reactivity and the potential for downstream diversification, researchers can leverage the power of methyl 2-bromo-4-hydroxybenzoate to accelerate the discovery and development of novel therapeutics.
References
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central, 2021. [Link]
Wang, Y., et al. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, vol. 234, 2022, p. 114241. [Link]
Krishna Murthy, P., et al. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. IUCrData, vol. 1, no. 1, 2016. [Link]
ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC, 2016. [Link]
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
YouTube. What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Cross-Reactivity of Brominated Phenolic Compounds: Analytical Challenges & Toxicological Mimicry
Subtitle: A Comparative Technical Guide for Assay Development and Endocrine Disruption Screening
Executive Summary
Brominated Phenolic Compounds (BPCs)—including Tetrabromobisphenol A (TBBPA) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs)—present a dual challenge in scientific research. Analytically, their structural homology necessitates rigorous validation to prevent false positives in immunoassays. Toxicologically, this same homology drives "biological cross-reactivity," where BPCs mimic thyroid hormones (T3/T4), hijacking transport proteins and nuclear receptors.
This guide synthesizes the performance of immunochemical screening against mass spectrometry and details the mechanistic pathways of endocrine disruption, designed for researchers in toxicology and assay development.
Part 1: The Analytical Challenge (ELISA vs. Mass Spectrometry)
In high-throughput screening, Enzyme-Linked Immunosorbent Assays (ELISA) are often favored over GC-MS/LC-MS due to cost and speed. However, the reliability of ELISA hinges on the Cross-Reactivity Profile (CRP) of the antibody.
Comparative Performance Matrix
The following table contrasts the performance of a typical Competitive ELISA targeting TBBPA against the Gold Standard (LC-MS/MS).
Feature
Competitive ELISA (Screening)
LC-MS/MS (Confirmatory)
Primary Recognition
Steric/Electronic Epitope (Ab-Ag binding)
Mass-to-Charge Ratio (m/z) & Retention Time
Specificity
Moderate: High cross-reactivity with structural analogs (e.g., tri-bromo congeners).
Absolute: Distinguishes congeners by specific transition ions.
Sensitivity (LOD)
0.05 – 0.5 ng/mL (Matrix dependent)
< 0.01 ng/mL
Throughput
High (96-384 samples/run)
Low to Moderate (Serial injection)
Primary Failure Mode
False Positives: Matrix interference (phenolics) or congener cross-reaction.
Matrix Suppression: Ion suppression in complex biological fluids.
Mechanism of Analytical Cross-Reactivity
Antibodies raised against TBBPA are typically generated using a hapten conjugated to a carrier protein (e.g., KLH). If the hapten conjugation occurs at the hydroxyl group, the antibody recognizes the brominated rings. Consequently, congeners like 2,4,6-Tribromophenol or OH-PBDEs often display 15–40% cross-reactivity, skewing quantification.
Experimental Insight: To validate an ELISA dataset, you must run a subset (10%) of "positive" samples via LC-MS. If the ELISA/MS ratio consistently exceeds 1.5, your antibody is cross-reacting with metabolites.
Part 2: Toxicological Cross-Reactivity (Receptor Mimicry)
The most critical "cross-reactivity" of BPCs occurs in vivo. Due to their halogenated phenolic structure, BPCs mimic the thyroid hormones Thyroxine (T4) and Triiodothyronine (T3).[1]
Structural Mimicry & Competitive Binding
Target: Transthyretin (TTR), a major thyroid hormone transport protein.[2][3]
Mechanism: T4 binds to TTR via halogen pockets. BPCs, being hydrophobic and brominated, fit these pockets, displacing T4.
Consequence: Displaced T4 is rapidly metabolized or excreted, leading to hypothyroxinemia.
Key Data: TTR Binding Affinity (Relative to T4)
Derived from competitive fluorescence displacement assays (e.g., Meerts et al., Hamers et al.).
Compound
Structural Feature
Relative Potency (T4 = 1.0)
Biological Implication
T4 (Native Ligand)
Tetra-iodinated
1.0
Normal Transport
TBBPA
Tetra-brominated
1.2 – 2.5
High Potency: Outcompetes T4 for transport.
4'-OH-BDE-49
Hydroxylated metabolite
~1.5
Stronger binder than parent PBDEs.
BDE-47 (Parent)
Non-hydroxylated
< 0.01
Weak binding (requires metabolic activation).
Pathway Visualization: T4 Displacement
The following diagram illustrates the cascade where BPC exposure leads to thyroid hormone disruption.
Caption: Mechanism of Action: BPCs competitively displace T4 from Transthyretin (TTR), accelerating T4 clearance and reducing circulating hormone levels.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. Protocol A screens for the presence of BPCs, while Protocol B assesses their biological cross-reactivity.
Protocol A: Competitive ELISA for TBBPA Screening
Objective: Quantify TBBPA in serum with control for matrix interference.
Plate Coating: Coat 96-well microplate with TBBPA-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.
Blocking: Wash 3x with PBST. Block with 3% Skim Milk in PBS for 2 hours at RT to prevent non-specific binding.
Calculation: Plot FP vs. log[Concentration]. Calculate IC50 (concentration displacing 50% of FITC-T4).
Self-Check: Run Unlabeled T4 as a positive control. Its IC50 should be ~50-100 nM.
References
Meerts, I. A., et al. (2000). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. Toxicological Sciences. Link
Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences. Link
Ren, X. M., et al. (2020). Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors.[7][10] Environmental Health Perspectives. Link
Marchesini, G. R., et al. (2008). Mode of action of tetrabromobisphenol A (TBBPA) in human cell lines: Induction of oxidative stress and estrogenic activity. Toxicology. Link
Shelver, W. L., et al. (2008). Development of an enzyme-linked immunosorbent assay for the brominated flame retardant TBBPA. Journal of Agricultural and Food Chemistry. Link
Quantitative NMR (qNMR) for Purity Assessment of Methyl 2-bromo-4-hydroxybenzoate
Executive Summary In the synthesis of pharmaceutical intermediates like Methyl 2-bromo-4-hydroxybenzoate , establishing absolute purity is a critical bottleneck. Traditional HPLC-UV methods rely on relative response fact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of pharmaceutical intermediates like Methyl 2-bromo-4-hydroxybenzoate , establishing absolute purity is a critical bottleneck. Traditional HPLC-UV methods rely on relative response factors and require a certified reference material (CRM) of the exact same analyte—which often does not exist for early-stage intermediates.
This guide evaluates Quantitative NMR (qNMR) as a superior alternative for primary purity assignment. Unlike chromatography, qNMR is a primary ratio method; it allows for the direct mass-balance purity determination using a structurally different, traceable internal standard (IS).
Key Takeaway: For Methyl 2-bromo-4-hydroxybenzoate, qNMR using Dimethyl Sulfone as an internal standard in DMSO-d6 offers a traceability chain to SI units without requiring a compound-specific reference standard.
Part 1: The Analytical Challenge
Analyte: Methyl 2-bromo-4-hydroxybenzoate
CAS: 2243-69-8
Structure: A benzoate ester with a phenolic hydroxyl group and an ortho-bromine.
Why Standard Methods Fail
Reference Material Gap: To quantify this molecule by HPLC, you need a >99.0% pure standard of Methyl 2-bromo-4-hydroxybenzoate to create a calibration curve. If you are synthesizing this for the first time, that standard does not exist.
Response Factor Bias: HPLC-UV assumes that impurities absorb UV light at the same extinction coefficient as the main peak. If an impurity (e.g., a brominated side-product) has a higher UV response, HPLC will drastically overestimate the impurity level.
Hygroscopicity: The phenolic hydroxyl group can attract moisture. HPLC often ignores water content, whereas qNMR (with the right IS) measures the active pharmaceutical ingredient (API) mass, inherently correcting for water/solvent weight.
Part 2: Methodology Comparison
The following table contrasts the industry-standard HPLC-UV approach against the proposed qNMR workflow.
Generic: Any trace-certified IS (e.g., Dimethyl Sulfone).
Traceability
Dependent on the purity of the external standard.
Direct link to SI units via the Internal Standard.
Response Factors
Assumed to be 1.0 (often incorrect).
Unity: 1 proton = 1 unit of signal (Physics-based).
Analysis Time
30–60 mins (Column equilibration + Run time).
< 20 mins (Sample prep + Acquisition).
Solvent Consumption
High (Liters of Mobile Phase).
Low (< 1 mL Deuterated Solvent).
Precision (RSD)
0.5% – 2.0%
0.1% – 0.5% (with proper weighing).
Part 3: qNMR Experimental Protocol
Reagents & Materials
Solvent: DMSO-d6 (99.9% D).
Why: The phenolic proton (-OH) is exchangeable. In CDCl3, this signal broadens or disappears. DMSO-d6 forms hydrogen bonds, sharpening the phenol peak and preventing overlap with aromatic protons.
Internal Standard (IS): Dimethyl Sulfone (TraceSure® or equivalent CRM grade).
Why: It produces a sharp singlet at ~3.0 ppm . This is distinct from the Methyl 2-bromo-4-hydroxybenzoate ester singlet (~3.8 ppm ) and the aromatic region (6.5–8.0 ppm ). It is non-hygroscopic and stable.
Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
Equilibrate the analytical balance (readability 0.01 mg or better).
Weigh ~20 mg of Methyl 2-bromo-4-hydroxybenzoate (
) directly into a vial. Record to 0.01 mg.
Weigh ~10 mg of Dimethyl Sulfone (
) into the same vial.
Add 0.7 mL DMSO-d6 . Vortex until fully dissolved.
Transfer to a 5mm NMR tube.
NMR Acquisition Parameters (Bruker/Jeol 400 MHz+)
To ensure quantitative accuracy (99.9% recovery of magnetization), strict parameters are required.
Pulse Sequence: zg (standard 1D proton).
Pulse Angle: 90° (Maximize signal).
Relaxation Delay (D1):60 seconds .
Causality: The T1 relaxation time for small molecules in DMSO is typically 2–5 seconds. For quantitative integration, the delay must be
Temperature: 298 K (Controlled to prevent peak shifting).
Processing & Calculation
Phase Correction: Manual phasing is mandatory. Do not rely on auto-phase.
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
Integration:
Integrate the IS singlet at 3.0 ppm (Set Integral = 100).
Integrate the analyte Methyl Ester singlet at 3.8 ppm .
Self-Validation: Check the aromatic protons (6.5–8.0 ppm). Their integrals should match the stoichiometry of the ester peak.
The following diagram illustrates the critical path for qNMR purity assessment, highlighting the "Self-Validating" checks.
Caption: Figure 1. qNMR workflow emphasizing the critical feedback loop between integration and stoichiometric self-validation.
Part 5: Results & Discussion (Simulated Data)
To demonstrate the efficacy of this protocol, we compare a typical HPLC-UV result with qNMR for a synthesized batch of Methyl 2-bromo-4-hydroxybenzoate.
Parameter
HPLC-UV (Area %)
qNMR (Mass %)
Analysis
Purity Value
99.2%
97.8%
HPLC overestimated purity by 1.4%.
Reasoning
Ignored solvent/water content; impurities had lower UV extinction.
qNMR measured absolute mass, accounting for 0.8% water and 0.6% inorganic salts.
Conclusion
"Chromatographic Purity"
"True Potency"
qNMR provides the value needed for stoichiometric calculations in subsequent reactions.
Expert Insight: The "Hidden" Impurity
In this specific benzoate synthesis, residual inorganic salts (bromides) or trapped solvents are common. HPLC detectors are "blind" to these. qNMR, by virtue of weighing the bulk sample vs. the internal standard, inherently accounts for the mass of these invisible impurities, yielding a lower but truer purity value.
References
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.
Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR. (Provides guidance on Dimethyl Sulfone and Maleic Acid suitability).
Schoenberger, T. (2012). Determination of purity by qNMR. Analytical and Bioanalytical Chemistry. (Foundational text on qNMR error analysis and D1 relaxation times).
Sigma-Aldrich (MilliporeSigma). TraceCERT® - Certified Reference Materials for qNMR. (Source for Internal Standard specifications).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 2-bromo-4-hydroxybenzoate Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Operational Laboratory Guide
[1]
Executive Safety Snapshot
Methyl 2-bromo-4-hydroxybenzoate is a halogenated phenolic ester commonly used as an intermediate in pharmaceutical synthesis.[1] Its disposal requires strict adherence to halogenated waste protocols .[1][2] Unlike standard organic waste, the presence of the bromine atom necessitates specific incineration conditions to prevent the release of corrosive hydrogen bromide (HBr) gas.
Critical Hazard Profile:
Property
Designation
Operational Implication
Chemical Class
Halogenated Organic Solid
MUST be segregated from non-halogenated solvents.[1]
Toxicity
Acute Tox. 3 (Oral)
High toxicity; avoid dust generation during transfer.[1]
| Reactivity | Incompatible with Oxidizers | Do not co-mingle with nitric acid or peroxides in waste streams.[1][3] |
The Core Directive: The Segregation Logic[1]
Why Segregation Matters:
Standard laboratory incinerators often operate without the acid-gas scrubbers required for halogenated compounds.[1] If Methyl 2-bromo-4-hydroxybenzoate is disposed of in a "General Organic" stream, its combustion releases HBr, which corrodes incinerator infrastructure and violates EPA/local emissions standards.[1]
The Golden Rule:
"If it has a halogen (F, Cl, Br, I), it goes in the Halogenated Waste Stream."
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.[1]
Labeling:
Affix a hazardous waste label before adding waste.[1][2]
Mandatory Fields: Full Chemical Name ("Methyl 2-bromo-4-hydroxybenzoate"), Hazard Checkbox ("Toxic"), and Constituent Tag ("Halogenated Organic Solid").
Transfer solid waste inside a fume hood to capture potential dust.[1]
Do not dissolve the solid in solvent just to dispose of it; this increases waste volume and cost unnecessarily.[1]
Sealing: Ensure the lid is screw-tight. Parafilm is not a secondary seal for waste containers; use proper caps.[1]
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicable for: Mother liquors, reaction solvents, and washings.
Solvent Compatibility Check:
If the compound is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), the entire mixture is now classified as Halogenated Waste .
Reasoning: Even trace amounts of halogens contaminate the bulk solvent stream.[1]
Accumulation:
Pour into the carboy designated "Halogenated Organic Solvents."[1]
Never fill beyond the shoulder of the carboy (leave 10% headspace for expansion).[1]
Log Entry:
Record the volume and the specific concentration of Methyl 2-bromo-4-hydroxybenzoate on the waste log sheet attached to the carboy.[1]
Spill Management Protocol
Immediate Action: Isolate the area. If the spill exceeds 50g or is outside a fume hood, evacuate and contact EHS.[1]
Spill Type
Cleanup Procedure
Dry Solid Spill
1. Dampen a paper towel with water (prevents dust dispersal).2.[1] Gently wipe inward from the spill perimeter.3.[1] Place used towels in a sealable bag.4. Dispose of bag in Halogenated Solid Waste .
Solution Spill
1. Cover with an inert absorbent (Vermiculite or chemically treated pads).2.[1] Wait 5 minutes for absorption.3. Scoop into a temporary container.4. Label as "Debris from Halogenated Spill" and request pickup.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the critical decision pathways for disposing of Methyl 2-bromo-4-hydroxybenzoate to ensure regulatory compliance.
Figure 1: Decision logic for segregating Methyl 2-bromo-4-hydroxybenzoate waste streams. Note that mixing with non-halogenated solvents irreversibly classifies the entire volume as halogenated waste.
Regulatory & Compliance Context
RCRA Classification (USA):
While Methyl 2-bromo-4-hydroxybenzoate is not explicitly P-listed or U-listed by specific name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.[1]
Characteristic Waste: If dissolved in flammable solvents, it carries the D001 (Ignitable) code.[1]
Halogenated Solvents (F-List): If mixed with >10% spent halogenated solvents (e.g., Methylene Chloride), it falls under F002 .[1][4][5][6]
Global Harmonization (GHS):
Ensure your waste labels reflect the GHS classification found on the Safety Data Sheet (SDS), specifically the Skull and Crossbones (Acute Toxicity) and Environment (Aquatic Toxicity) pictograms.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69974803, Methyl 2-bromo-4-hydroxybenzoate.[1] Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]